H2N-PEG8-Hydrazide
Description
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Structure
2D Structure
Properties
Molecular Formula |
C19H41N3O9 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C19H41N3O9/c20-2-4-25-6-8-27-10-12-29-14-16-31-18-17-30-15-13-28-11-9-26-7-5-24-3-1-19(23)22-21/h1-18,20-21H2,(H,22,23) |
InChI Key |
PJJMIFZQQOYKDG-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)NN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to H2N-PEG8-Hydrazide: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of H2N-PEG8-Hydrazide, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and proteomics. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data for practical application.
Core Chemical Properties and Structure
This compound is a hydrophilic linker molecule featuring a terminal primary amine (H2N) and a hydrazide (-NHNH2) group, separated by an eight-unit polyethylene glycol (PEG) spacer. The PEG chain enhances aqueous solubility and biocompatibility, while the terminal functional groups allow for specific and controlled conjugation reactions.
Chemical Structure
The structure of this compound consists of a flexible PEG chain that reduces steric hindrance and improves the pharmacokinetic properties of conjugated molecules.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its common precursor, Amino-PEG8-t-Boc-hydrazide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C19H41N3O9 | [1] |
| Molecular Weight | 455.54 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | White to off-white solid | |
| Storage | -20°C, desiccated |
Table 2: Solubility Profile of Amino-PEG Linkers
| Solvent | Solubility | Source |
| Water | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Dimethylformamide (DMF) | Soluble | |
| Dichloromethane (DCM) | Soluble |
Table 3: Properties of the Boc-Protected Precursor (Amino-PEG8-t-Boc-hydrazide)
| Property | Value | Source |
| Molecular Formula | C24H49N3O11 | |
| Molecular Weight | 555.67 g/mol | |
| Purity | >96% | |
| CAS Number | 1334169-96-8 |
Reactivity and Mechanism of Action
The primary utility of this compound lies in the reactivity of its terminal hydrazide group towards carbonyl compounds (aldehydes and ketones) to form a stable hydrazone linkage. This reaction is particularly effective for conjugating molecules to glycoproteins, where the vicinal diols of sugar residues can be oxidized to generate reactive aldehydes. The hydrazone bond is notably pH-sensitive, remaining stable at neutral pH but susceptible to hydrolysis under acidic conditions, a feature that can be exploited for controlled release in acidic environments like endosomes or tumors.
Experimental Protocols
This section provides detailed methodologies for the use of this compound in bioconjugation, including the deprotection of its Boc-protected precursor and conjugation to glycoproteins.
Protocol 1: Deprotection of Amino-PEG8-t-Boc-hydrazide
The tert-butyloxycarbonyl (Boc) protecting group on the hydrazide can be removed under acidic conditions to yield the reactive this compound.
Materials:
-
Amino-PEG8-t-Boc-hydrazide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve Amino-PEG8-t-Boc-hydrazide in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected this compound.
Protocol 2: Conjugation of this compound to a Glycoprotein
This protocol describes the site-specific conjugation of this compound to a glycoprotein through its carbohydrate moieties.
Materials:
-
Glycoprotein (e.g., antibody)
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M Glycine, pH 5.5
-
Aniline (optional catalyst)
-
Desalting column (e.g., Sephadex G-25)
-
DMSO (for dissolving the hydrazide)
Procedure:
Part A: Oxidation of Glycoprotein
-
Prepare a fresh solution of sodium meta-periodate in Oxidation Buffer (e.g., 20 mM).
-
Dissolve the glycoprotein in the Oxidation Buffer to a concentration of 1-10 mg/mL.
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture in the dark for 20-30 minutes at room temperature.
-
Quench the reaction by adding the Quenching Solution and incubating for 5 minutes.
-
Remove excess periodate and quenching reagents by passing the solution through a desalting column equilibrated with the Conjugation Buffer.
Part B: Hydrazone Formation
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mM).
-
Add a 20-50 molar excess of the this compound solution to the oxidized glycoprotein solution.
-
(Optional) For catalyzed reactions, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Purify the resulting glycoprotein-PEG conjugate from excess reagents using a desalting column or size-exclusion chromatography.
Conclusion
This compound is a versatile and valuable tool for researchers in drug development and related fields. Its defined structure, hydrophilicity, and specific reactivity with carbonyls make it an excellent choice for creating well-defined bioconjugates. The pH-sensitive nature of the resulting hydrazone bond offers an additional layer of control for applications requiring triggered release. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in various research and development endeavors.
References
An In-Depth Technical Guide to the H2N-PEG8-Hydrazide PEG Spacer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the H2N-PEG8-Hydrazide spacer, a discrete polyethylene glycol (dPEG®) linker. It is designed to be a critical resource for professionals in bioconjugation, drug delivery, and therapeutic development, offering detailed insights into its properties, applications, and the methodologies for its use.
This compound is a heterobifunctional linker that features a terminal amine (H2N) group and a hydrazide (-NHNH2) group, separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer. The defined length and composition of the PEG8 chain ensure homogeneity in bioconjugates, a crucial factor for reproducible pharmacology and consistent therapeutic outcomes.[1] The hydrazide moiety allows for the specific and efficient formation of hydrazone bonds with carbonyl groups (aldehydes and ketones), while the amine group provides a versatile handle for further functionalization.
Core Properties and Advantages
The incorporation of a PEG8 spacer imparts several beneficial properties to bioconjugates. Its hydrophilicity can help to mitigate the aggregation often associated with hydrophobic drug payloads, particularly in the context of Antibody-Drug Conjugates (ADCs).[1][2] Furthermore, PEGylation is a well-established strategy to enhance the pharmacokinetic profile of therapeutics by increasing their hydrodynamic radius, which can lead to reduced renal clearance and a longer plasma half-life.[2]
The hydrazone bond formed between the hydrazide group and a carbonyl is of particular interest in drug delivery systems. This linkage is relatively stable at physiological pH (around 7.4) but is susceptible to hydrolysis under the mildly acidic conditions found in endosomes and tumor microenvironments (pH 5-6).[3] This pH-dependent lability can be leveraged for the targeted release of cytotoxic payloads within cancer cells. It is important to note that hydrazones derived from aliphatic aldehydes, such as those generated by the oxidation of sugar moieties on glycoproteins, are more sensitive to acidic hydrolysis than those formed from aromatic aldehydes.
Data Presentation: Quantitative Analysis of PEG Linkers
The length of the PEG spacer is a critical parameter in the design of bioconjugates, influencing various performance metrics. The following tables summarize quantitative data comparing PEG linkers of different lengths.
| Property | Value |
| Chemical Formula | C19H41N3O9 |
| Molecular Weight | 455.54 g/mol |
| Number of PEG Units | 8 |
| Spacer Arm Length | ~29.8 Å |
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths
| PEG Linker Length | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) |
| PEG4 | Anti-CD30-MMAE | Karpas 299 | ~1.5 |
| PEG8 | Anti-CD30-MMAE | Karpas 299 | ~1.6 |
| PEG12 | Anti-CD30-MMAE | Karpas 299 | ~1.8 |
| PEG24 | Anti-CD30-MMAE | Karpas 299 | ~2.0 |
Note: Data is synthesized from multiple sources and serves as a representative comparison. Actual values can vary based on the specific antibody, payload, and experimental conditions.
Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vivo Efficacy
| PEG Linker Length | Key Pharmacokinetic Finding | In Vivo Efficacy (Tumor Model) |
| Short (e.g., PEG2, PEG4) | Faster clearance compared to longer linkers. | May have reduced efficacy due to shorter circulation time. |
| Medium (e.g., PEG8, PEG12) | Often represents an optimal balance, providing significant improvements in pharmacokinetics without a substantial loss of in vitro potency. A threshold effect on clearance is often observed around PEG8. | Generally shows enhanced anti-tumor activity compared to shorter linkers. |
| Long (e.g., PEG24) | Dramatically improves the pharmacokinetic profile, leading to prolonged half-life and increased area under the curve (AUC). | Can lead to superior efficacy, especially with hydrophobic payloads. |
Experimental Protocols
The following are detailed methodologies for the conjugation of this compound to a glycoprotein, such as a monoclonal antibody, through the generation of aldehyde groups on its carbohydrate moieties.
Protocol 1: Generation of Aldehyde Groups on an Antibody
Objective: To oxidize the vicinal diols in the sugar residues of the antibody's Fc region to create aldehyde groups for hydrazide conjugation.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄)
-
Propylene glycol or glycerol (quenching agent)
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
Procedure:
-
Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Cool the antibody solution to 4°C.
-
Prepare a fresh stock solution of sodium periodate in the same buffer.
-
Add the sodium periodate solution to the antibody solution to a final concentration of approximately 1-2 mM.
-
Incubate the reaction in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding propylene glycol or glycerol to a final concentration of ~15 mM and incubate for 10 minutes at 4°C.
-
Immediately purify the oxidized antibody using a desalting column pre-equilibrated with the conjugation buffer (pH 5.5) to remove excess periodate and quenching agent.
Protocol 2: Conjugation of this compound to the Oxidized Antibody
Objective: To form a stable hydrazone bond between the this compound and the aldehyde groups on the oxidized antibody.
Materials:
-
Oxidized antibody from Protocol 1
-
This compound
-
Conjugation Buffer (0.1 M Sodium Acetate, pH 5.5)
-
Aniline (optional catalyst)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Dissolve the this compound in the conjugation buffer.
-
Add a 50- to 100-fold molar excess of the this compound solution to the purified, oxidized antibody.
-
For catalyzed reactions, aniline can be added to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature.
-
Purify the antibody-PEG-hydrazide conjugate using SEC to remove unreacted linker and other small molecules.
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm purity using techniques such as UV-Vis spectroscopy, HIC-HPLC, and mass spectrometry.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key processes and concepts related to the use of this compound.
Caption: Reaction mechanism of hydrazone bond formation.
Caption: Experimental workflow for antibody conjugation.
Caption: ADC internalization and payload release pathway.
References
H2N-PEG8-Hydrazide: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of H2N-PEG8-Hydrazide, a heterobifunctional crosslinker, for beginners in the field of bioconjugation. This guide will delve into its chemical properties, applications, and detailed protocols for its use in modifying proteins and other biomolecules.
Introduction to this compound
This compound is a versatile tool in bioconjugation, featuring a terminal amine (H2N) group and a hydrazide (-NH-NH2) group connected by an eight-unit polyethylene glycol (PEG) spacer. The hydrazide moiety allows for the specific covalent attachment to aldehyde or ketone groups on a target molecule, forming a stable hydrazone bond. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, making it a valuable reagent in the development of targeted therapeutics, antibody-drug conjugates (ADCs), and diagnostic agents.
The primary advantage of using hydrazide chemistry in bioconjugation lies in its ability to react with carbonyl groups, which can be selectively introduced into biomolecules, such as through the oxidation of carbohydrate moieties on glycoproteins. This site-specific conjugation minimizes the random modification of other functional groups, like amines, preserving the biological activity of the protein.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for designing and executing successful bioconjugation experiments.
| Property | Value | Reference |
| Molecular Weight | 455.54 g/mol | [1] |
| Chemical Formula | C19H41N3O9 | [1] |
| Purity | ≥ 95% | [1] |
| Spacer Arm Length | ~29.8 Å | [2] |
| Solubility (Water) | ~10 mg/mL (for analogous compounds) | [3] |
| Solubility (DMSO) | ~10 mg/mL (for analogous compounds) | |
| Physical State | Liquid or solid | |
| Appearance | Colorless to white |
The Chemistry of Hydrazone Bond Formation
The core of this compound's utility lies in the reaction between its hydrazide group and a carbonyl group (aldehyde or ketone) on a target biomolecule. This reaction forms a hydrazone linkage.
The reaction is most efficient under slightly acidic conditions (pH 5.0-7.0). The stability of the resulting hydrazone bond is pH-dependent; it is relatively stable at neutral pH but can be cleaved under more acidic conditions, a property that can be exploited for drug release in the acidic environment of endosomes or lysosomes.
Hydrazone bond formation reaction.
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to a glycoprotein (e.g., an antibody). These protocols are intended as a starting point and may require optimization for specific applications.
Generation of Aldehyde Groups on a Glycoprotein
This protocol describes the oxidation of carbohydrate moieties on a glycoprotein to generate aldehyde groups.
Materials:
-
Glycoprotein (e.g., antibody) solution
-
Sodium periodate (NaIO4)
-
Glycerol
-
Desalting column
-
Oxidation Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
Procedure:
-
Prepare the glycoprotein in the Oxidation Buffer at a concentration of 1-10 mg/mL.
-
Prepare a fresh stock solution of sodium periodate (e.g., 20 mM) in the Oxidation Buffer.
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.
-
Remove excess sodium periodate and byproducts by passing the solution through a desalting column equilibrated with a suitable conjugation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5).
-
Determine the concentration of the oxidized glycoprotein using a standard protein assay.
Conjugation of this compound to the Oxidized Glycoprotein
This protocol details the formation of the hydrazone bond.
Materials:
-
Oxidized glycoprotein
-
This compound
-
Conjugation Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
Aniline (optional, as a catalyst)
-
Quenching Solution (e.g., 1 M Glycine, pH 5.5)
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Dissolve this compound in the Conjugation Buffer to a stock concentration of 10-50 mM.
-
Add a 20-50 molar excess of the this compound solution to the oxidized glycoprotein solution.
-
For a catalyzed reaction, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
(Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 100 mM and incubating for 30 minutes.
-
Purify the H2N-PEG8-glycoprotein conjugate from excess reagents using an SEC system. The mobile phase should be a neutral buffer such as PBS, pH 7.4.
-
Monitor the elution profile by absorbance at 280 nm and collect the fractions corresponding to the conjugated glycoprotein.
-
Characterize the conjugate by methods such as SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the degree of labeling.
Experimental Workflow Visualization
The following diagram illustrates the complete experimental workflow for the bioconjugation of a glycoprotein with this compound.
Experimental workflow for bioconjugation.
Quantitative Data on Hydrazone Bond Stability
The stability of the hydrazone bond is a critical factor, particularly for applications involving drug delivery where controlled release is desired. The following table summarizes the pH-dependent stability of hydrazone bonds.
| Hydrazone Type | pH | Half-life (t1/2) |
| Aliphatic Aldehyde | 7.4 | 20 - 150 minutes |
| 5.5 | < 2 minutes | |
| Aromatic Aldehyde | 7.4 | Highly stable (> 72 hours) |
Data derived from model systems and may vary depending on the specific biomolecule and reaction conditions.
Conclusion
This compound is a powerful and versatile reagent for researchers entering the field of bioconjugation. Its ability to form stable, yet potentially cleavable, hydrazone bonds with carbonyl-containing biomolecules, combined with the beneficial properties of the PEG spacer, makes it an excellent choice for a wide range of applications in drug development, diagnostics, and fundamental research. By following the detailed protocols and understanding the underlying chemistry presented in this guide, scientists can confidently incorporate this compound into their bioconjugation strategies.
References
The Role of H2N-PEG8-Hydrazide in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is far more than an inert spacer; its length, composition, flexibility, and attachment points are critical determinants of a PROTAC's efficacy, influencing ternary complex formation, cellular permeability, and pharmacokinetic properties.[2][3]
Among the various linker classes, polyethylene glycol (PEG) linkers are frequently employed due to their advantageous physicochemical properties. This guide focuses on a specific bifunctional PEG linker, H2N-PEG8-Hydrazide, and its role in the development of novel PROTACs.
This compound: Physicochemical Properties and Advantages in PROTAC Design
This compound is a heterobifunctional linker composed of an eight-unit polyethylene glycol chain functionalized with a terminal amine group and a hydrazide moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C19H41N3O9 | [4] |
| Molecular Weight | 455.54 g/mol | |
| Appearance | ||
| Solubility |
The key features of the this compound linker that make it a valuable tool in PROTAC development include:
-
Enhanced Hydrophilicity: The PEG chain imparts significant hydrophilicity to the PROTAC molecule. This can help to mitigate the often high lipophilicity of the two ligands, thereby improving the overall solubility of the PROTAC.
-
Optimal Length and Flexibility: The eight-unit PEG chain provides a flexible linker of a defined length, which is crucial for enabling the productive formation of a ternary complex between the POI and the E3 ligase. The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be empirically determined.
-
Bifunctional Reactivity: The terminal amine and hydrazide groups offer orthogonal handles for conjugation. The hydrazide moiety specifically reacts with aldehydes and ketones to form a hydrazone linkage. This allows for a targeted conjugation strategy, for instance, with a POI or E3 ligase ligand that has been functionalized with a carbonyl group.
-
pH-Sensitive Linkage: The resulting hydrazone bond is known to be stable at physiological pH (around 7.4) but can be susceptible to hydrolysis in more acidic environments, such as those found in endosomes and lysosomes. This property can be exploited for targeted drug release applications, although for many PROTAC applications, a stable linkage is preferred.
Synthesis of PROTACs using this compound
The synthesis of a PROTAC using this compound typically involves the formation of a hydrazone bond between the hydrazide moiety of the linker and a carbonyl group (aldehyde or ketone) on one of the ligands (either for the POI or the E3 ligase). The other ligand is then coupled to the terminal amine of the PEG chain, usually through a stable amide bond.
Experimental Protocol: Synthesis of a Hydrazone-Linked PROTAC
This protocol describes a general procedure for the synthesis of a PROTAC where the E3 ligase ligand is functionalized with an aldehyde and the POI ligand contains a carboxylic acid for amide bond formation with the this compound linker.
Step 1: Formation of the POI-Linker Intermediate (Amide Coupling)
-
Materials:
-
POI ligand with a carboxylic acid functional group (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1,1'-[Azobis(methylidene)]bis(3-methyl-1H-imidazolium)-3,3'-diium dihexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Dissolve the POI ligand-COOH in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the POI-PEG8-Hydrazide intermediate.
-
Step 2: Formation of the Final PROTAC (Hydrazone Coupling)
-
Materials:
-
POI-PEG8-Hydrazide intermediate (1.0 eq)
-
E3 ligase ligand with an aldehyde functional group (1.2 eq)
-
Anhydrous solvent (e.g., DMF or a mixture of chloroform and methanol)
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve the POI-PEG8-Hydrazide intermediate in the anhydrous solvent.
-
Add the aldehyde-functionalized E3 ligase ligand to the solution.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final hydrazone-linked PROTAC.
-
Characterization: The final PROTAC should be characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. The key parameters used to quantify this are:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation that can be achieved.
Table 2: Representative Degradation Data for PROTACs with Different Linkers
| PROTAC | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| Compound A | BRD4 | CRBN | PEG4 | 1.8 | >95 | |
| Compound B | BRD4 | CRBN | PEG6 | 0.9 | >95 | |
| Compound C | BTK | CRBN | Hydrazide-based | 15 | ~90 | |
| Compound D | HDAC6 | CRBN | Ethyl hydrazide | 14 | 91 |
Note: This table is a compilation of data from various sources for illustrative purposes and does not represent a direct comparison of linkers under identical experimental conditions.
Experimental Protocols for PROTAC Evaluation
Western Blotting for Determination of DC50 and Dmax
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (typically from 1 pM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the POI, followed by an HRP-conjugated secondary antibody.
-
Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Biophysical Assays for Ternary Complex Formation
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient protein degradation. Biophysical techniques can be used to characterize this interaction.
-
Immobilization: Immobilize the E3 ligase on a sensor chip.
-
Binary Interaction: Inject a series of concentrations of the PROTAC over the chip to measure the binding affinity to the E3 ligase.
-
Ternary Interaction: Inject a mixture of a fixed, saturating concentration of the POI and a serial dilution of the PROTAC over the E3 ligase-functionalized chip.
-
Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for both binary and ternary complex formation. This allows for the calculation of the cooperativity of binding.
-
Setup: Place the E3 ligase in the sample cell of the calorimeter.
-
Titration: Titrate the PROTAC into the cell and measure the heat changes upon binding to determine the thermodynamics of the binary interaction.
-
Ternary Complex Measurement: In a separate experiment, titrate the PROTAC into a solution of the POI to form the binary complex. Then, titrate this complex into the E3 ligase in the sample cell to measure the thermodynamics of ternary complex formation.
Visualizations
Signaling Pathway
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow
Caption: Workflow for determining PROTAC efficacy via Western Blot.
Logical Relationship
Caption: Influence of linker properties on PROTAC performance.
Conclusion
This compound represents a valuable and versatile tool in the PROTAC developer's arsenal. Its defined length, flexibility, and hydrophilicity, conferred by the eight-unit PEG chain, can significantly improve the drug-like properties of a PROTAC. The bifunctional nature of this linker, with its terminal amine and hydrazide groups, allows for specific and directed synthesis strategies. The resulting hydrazone linkage, while potentially offering pH-dependent release characteristics, requires careful consideration of its stability for applications where sustained protein degradation is desired. A thorough evaluation of PROTACs synthesized with this linker, using the detailed experimental protocols provided in this guide, is essential for optimizing their therapeutic potential. Further research into the direct comparison of hydrazone-linked PROTACs with more conventional amide-linked counterparts will provide deeper insights into the structure-activity relationships of these promising new therapeutics.
References
An In-depth Technical Guide to the Safety and Handling of H2N-PEG8-Hydrazide
Introduction
H2N-PEG8-Hydrazide is a heterobifunctional linker molecule widely utilized in bioconjugation and drug delivery research. It incorporates an amine group, a hydrophilic eight-unit polyethylene glycol (PEG) spacer, and a reactive hydrazide group. The hydrazide moiety allows for the formation of hydrazone bonds with aldehydes and ketones, a common strategy for conjugating molecules to biomolecules such as glycoproteins. While the PEG component is known for its biocompatibility and low toxicity, the hydrazide functional group necessitates careful handling due to the potential hazards associated with this class of compounds. This guide provides a comprehensive overview of the safety and handling procedures for this compound.
Physical and Chemical Properties
Limited specific quantitative data for this compound is available. The properties listed below are compiled from commercial supplier information and general chemical principles.
| Property | Data | Source |
| Molecular Formula | C19H41N3O9 | [1] |
| Molecular Weight | 455.54 g/mol | [1] |
| Appearance | Likely a colorless to pale yellow solid or liquid | [2] |
| Purity | ≥ 95% | [1] |
| Solubility | Expected to be soluble in water and common organic solvents like DMSO and DMF. | [2] |
| Storage Conditions | Long-term storage at -18°C or -5°C in a dry, dark environment is recommended. |
Hazard Identification and Toxicity
Specific toxicological data for this compound has not been published. The primary hazards are associated with the hydrazide functional group. Hydrazine and its derivatives are known to be toxic.
General Hazards of Hydrazides/Hydrazine:
-
Toxicity: Hydrazine compounds can be toxic if ingested, inhaled, or absorbed through the skin. Acute exposure to hydrazine can cause significant soft tissue and pulmonary injury, seizures, and in severe cases, coma or death.
-
Corrosivity: Hydrazine hydrate is corrosive and can cause severe burns to the skin, eyes, and mucous membranes. Contact with eyes can lead to severe damage and potentially blindness.
-
Sensitization: May cause skin sensitization, leading to allergic reactions upon repeated contact.
-
Carcinogenicity: Hydrazine is a possible carcinogen.
-
Organ Damage: Exposure can affect multiple organ systems, including the neurological, hematological, pulmonary, dermatologic, and hepatic systems.
It is crucial to handle this compound with the assumption that it may carry similar, though likely attenuated, risks as its parent compound, hydrazine, due to the presence of the hydrazide group.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE based on recommendations for handling hazardous chemicals, including hydrazides.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Body | Flame-resistant lab coat | A lab coat made of Nomex® or 100% cotton is required to protect against splashes and potential fire hazards. Ensure the lab coat is fully buttoned. |
Safe Handling and Experimental Workflow
The following diagram outlines the logical workflow for the safe handling of this compound, from receipt to disposal.
Experimental Protocols
General Handling Procedure:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name and relevant hazard warnings.
-
Weighing and Aliquoting: If the compound is a solid, handle it carefully in a chemical fume hood to avoid generating dust. If it is a liquid, use appropriate pipetting devices. Perform these tasks over a spill tray.
-
Dissolving: When preparing solutions, add the this compound to the solvent slowly in a well-ventilated area.
-
Reaction: When using in a reaction, ensure the setup is secure and properly ventilated. The hydrazide group reacts with aldehydes or ketones, often in a mildly acidic buffer (pH 4.5-6.0), to form a hydrazone bond.
Protocol: Aqueous Solubility Determination (Equilibrium Method)
While specific solubility data is not extensively published, the following is a common method to determine it empirically.
-
Materials: this compound, deionized water or buffer of choice, centrifuge, validated HPLC method.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the aqueous solvent in a vial.
-
Seal the vial and agitate it at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a known volume of solvent.
-
Quantify the concentration of the compound in the diluted supernatant using a validated analytical method like HPLC.
-
Calculate the original concentration in the supernatant to determine the solubility.
-
Stability and Reactivity
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.
-
Reactivity: The hydrazide group is a strong nucleophile and will react with aldehydes and ketones to form hydrazone bonds. It may also react with other electrophilic functional groups. The formed acylhydrazone bond is generally stable at neutral pH (~7.4) but is susceptible to hydrolysis under acidic conditions (e.g., pH 5).
-
Incompatible Materials: Avoid contact with strong oxidizing agents and acids.
-
Conditions to Avoid: Avoid heat, sparks, open flames, and direct light.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. |
Spill and Disposal Procedures
-
Spill Response: In case of a small spill, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety (EHS) department. Thoroughly decontaminate the spill area after material removal.
-
Disposal: All waste containing this compound, including empty containers and contaminated lab supplies, must be treated as hazardous waste. Collect all waste in designated, labeled, and sealed hazardous waste containers and dispose of it according to institutional and local regulations.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with H2N-PEG8-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced therapeutics, diagnostic tools, and research reagents. H2N-PEG8-Hydrazide is a bifunctional linker that facilitates the covalent attachment of a polyethylene glycol (PEG) spacer to a protein of interest. This process, known as PEGylation, can significantly enhance the therapeutic properties of proteins by increasing their solubility, stability, and in vivo circulation time, while reducing their immunogenicity.[1][2][3]
The hydrazide functional group (-NH-NH2) on the this compound molecule allows for highly specific targeting of aldehyde or ketone groups on a protein.[4] These carbonyl groups can be natively present or, more commonly, introduced into the protein's carbohydrate moieties (glycans) through mild oxidation. This site-selective labeling strategy is particularly advantageous as it often preserves the protein's native structure and function by avoiding modification of critical amino acid residues.[5]
These application notes provide a detailed protocol for the labeling of glycoproteins with this compound, covering the principles of the method, experimental procedures, and characterization of the resulting PEGylated protein.
Principle of the Method
The labeling of a glycoprotein with this compound is a two-step process that leverages the specific reactivity of hydrazides towards aldehydes.
-
Oxidation of Glycans: The first step involves the gentle oxidation of cis-diol groups present in the sugar residues of the glycoprotein, such as sialic acid, galactose, or mannose. Sodium meta-periodate (NaIO₄) is a commonly used oxidizing agent that selectively cleaves these diols to generate reactive aldehyde groups. The reaction conditions can be tuned to control the extent and location of oxidation. For instance, using a low concentration of periodate (e.g., 1 mM) at a slightly acidic pH primarily targets terminal sialic acid residues.
-
Hydrazone Bond Formation: In the second step, the this compound is added to the oxidized glycoprotein. The nucleophilic hydrazide group attacks the newly formed aldehyde groups, resulting in the formation of a stable hydrazone bond. This reaction is most efficient at a slightly acidic to neutral pH (typically pH 5.0-7.0). The inclusion of a catalyst, such as aniline, can significantly increase the rate and efficiency of hydrazone ligation, leading to higher labeling yields in shorter reaction times.
Experimental Protocols
Materials and Reagents
-
Glycoprotein of interest
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Aniline (optional, as a catalyst)
-
Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Labeling Buffer: 100 mM MES, 150 mM NaCl, pH 6.0 (or other suitable buffer between pH 5.0-7.0)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes for buffer exchange and purification
-
DMSO (for dissolving this compound)
-
Standard analytical equipment for protein characterization (e.g., SDS-PAGE, HPLC, mass spectrometer)
Protocol 1: Labeling of a Glycoprotein with this compound
This protocol describes the site-specific conjugation of this compound to the carbohydrate moieties of a glycoprotein.
1. Oxidation of the Glycoprotein:
a. Prepare the glycoprotein at a concentration of 1-10 mg/mL in ice-cold Reaction Buffer (100 mM Sodium Acetate, 150 mM NaCl, pH 5.5).
b. Immediately before use, prepare a fresh solution of sodium meta-periodate (NaIO₄) in the Reaction Buffer. The final concentration of NaIO₄ will depend on the desired extent of oxidation. For selective oxidation of sialic acids, a final concentration of 1 mM is recommended. For broader oxidation of other sugar residues, a concentration of up to 10 mM can be used.
c. Add the NaIO₄ solution to the glycoprotein solution. For example, add 1/10th volume of a 10 mM NaIO₄ stock to the protein solution to achieve a final concentration of 1 mM.
d. Incubate the reaction mixture in the dark on ice or at 4°C for 30 minutes.
e. Immediately remove the excess sodium periodate using a desalting column or by dialysis against the Labeling Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0).
2. Hydrazide Labeling Reaction:
a. Prepare a stock solution of this compound (e.g., 50 mM) in anhydrous DMSO.
b. Add the desired molar excess of the this compound stock solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of the hydrazide reagent over the protein is a good starting point.
c. (Optional) To enhance the reaction rate, aniline can be added as a catalyst to a final concentration of 10 mM.
d. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
3. Quenching and Purification:
a. (Optional) Quench any unreacted aldehyde groups by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50 mM and incubating for 15-30 minutes.
b. Purify the PEGylated glycoprotein to remove unreacted this compound and other reaction components. This can be achieved by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS).
Characterization of the PEGylated Protein
It is crucial to characterize the final product to determine the degree of PEGylation and confirm the integrity of the protein.
-
SDS-PAGE: The PEGylated protein will exhibit a higher apparent molecular weight on an SDS-PAGE gel compared to the unlabeled protein. The shift in molecular weight can provide a qualitative assessment of the labeling efficiency.
-
HPLC Analysis:
-
Size-Exclusion Chromatography (SEC-HPLC): The addition of the PEG chain increases the hydrodynamic radius of the protein, causing it to elute earlier from the SEC column compared to the unlabeled protein.
-
Reversed-Phase HPLC (RP-HPLC): The PEG chain can increase the hydrophobicity of the protein, leading to a longer retention time on an RP-HPLC column. This technique can often resolve species with different numbers of attached PEG chains.
-
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can be used to determine the exact mass of the PEGylated protein, which allows for the calculation of the average number of PEG chains conjugated to each protein molecule (degree of labeling).
Quantitative Data Summary
The efficiency of protein labeling with this compound can be influenced by several factors, including the concentration of reagents, reaction time, and the presence of a catalyst. The following tables provide illustrative data on how these parameters can affect the degree of labeling and the analytical outcomes.
Table 1: Effect of Reaction Conditions on Degree of Labeling (DOL)
| Molar Excess of this compound | Aniline Catalyst (10 mM) | Reaction Time (hours) | Average Degree of Labeling (DOL)* |
| 10x | Absent | 4 | 1.2 |
| 50x | Absent | 4 | 2.5 |
| 50x | Present | 2 | 3.1 |
| 100x | Present | 2 | 4.0 |
*Illustrative data for a model glycoprotein. Actual DOL will vary depending on the protein and specific reaction conditions.
Table 2: Expected HPLC Analysis Outcomes
| Analytical Method | Unlabeled Protein | N3-PEG8-Hydrazide Labeled Protein |
| SEC-HPLC Retention Time | Baseline Retention Time | Decreased Retention Time |
| RP-HPLC Retention Time | Baseline Retention Time | Increased Retention Time |
*Note: This data is illustrative and will vary depending on the protein, PEG reagent, and HPLC conditions.
Visualizing the Workflow and Reaction
Glycoprotein Labeling Workflow
Caption: Workflow for glycoprotein labeling via hydrazide chemistry.
Chemical Reaction Pathway
Caption: Reaction scheme for hydrazide labeling of glycoproteins.
Conclusion
The use of this compound for protein labeling offers a robust and site-specific method for the development of PEGylated proteins. By targeting carbohydrate moieties, this approach minimizes the risk of disrupting the protein's biological activity. The provided protocols and guidelines offer a comprehensive framework for researchers to successfully implement this valuable bioconjugation technique. Careful optimization of reaction conditions and thorough characterization of the final product are essential for achieving reproducible and reliable results in both research and therapeutic applications.
References
Application Notes and Protocols for Antibody Conjugation with H2N-PEG8-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the site-specific conjugation of antibodies with H2N-PEG8-Hydrazide. The protocol leverages the selective oxidation of carbohydrate moieties in the Fc region of the antibody to generate aldehyde groups, which then react with the hydrazide group of the linker to form a stable hydrazone bond. This method ensures that the antigen-binding sites of the antibody remain unaffected, preserving its biological activity.[][2][3][4]
The this compound linker incorporates an 8-unit polyethylene glycol (PEG) spacer, which enhances the solubility and pharmacokinetic properties of the resulting antibody conjugate.[5] This protocol is particularly relevant for the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other immunoconjugates.
Principle of the Method
The conjugation process is a two-step procedure:
-
Oxidation: The vicinal diols present in the sugar residues of the antibody's N-linked glycans, located in the Fc region, are gently oxidized using sodium periodate (NaIO₄) to create reactive aldehyde groups.
-
Conjugation: The hydrazide group of this compound nucleophilically attacks the generated aldehyde groups on the antibody, forming a stable hydrazone linkage.
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
This compound
-
Sodium periodate (NaIO₄)
-
Glycerol or ethylene glycol (for quenching)
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Desalting columns (e.g., G-25 or Zeba™ Spin Desalting Columns, 7K MWCO)
-
Aniline (optional catalyst)
-
Dimethyl sulfoxide (DMSO)
Antibody Preparation and Oxidation
This protocol describes the generation of aldehyde groups on the antibody.
-
Buffer Exchange: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If the antibody solution contains amine-containing buffers (e.g., Tris), a buffer exchange must be performed.
-
Oxidation Reaction:
-
Cool the antibody solution to 4°C.
-
Prepare a fresh stock solution of sodium periodate (e.g., 100 mM in water).
-
Add the sodium periodate solution to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at room temperature or 4°C.
-
-
Quenching the Reaction:
-
To stop the oxidation, add a quenching agent like glycerol or ethylene glycol to a final concentration of 15-20 mM.
-
Incubate for 10-15 minutes at 4°C.
-
-
Purification of Oxidized Antibody:
-
Immediately remove excess sodium periodate and quenching agent by buffer exchanging the oxidized antibody into the Conjugation Buffer (0.1 M Sodium Acetate, pH 5.5) using a desalting column.
-
Antibody Conjugation with this compound
This protocol details the formation of the hydrazone bond between the oxidized antibody and the hydrazide linker.
-
Reagent Preparation: Dissolve the this compound in DMSO to prepare a stock solution (e.g., 50 mM).
-
Conjugation Reaction:
-
Add a 50- to 100-fold molar excess of the this compound solution to the purified, oxidized antibody.
-
(Optional) For catalysis, aniline can be added to a final concentration of 1-10 mM to enhance the reaction rate at physiological pH.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purification of the Antibody Conjugate:
-
Remove the excess this compound by purifying the antibody conjugate using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization and Storage:
-
Determine the concentration of the final conjugate using a standard protein assay (e.g., BCA or absorbance at 280 nm).
-
The degree of labeling (DOL) can be determined using various analytical techniques, such as mass spectrometry.
-
Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Data Presentation
The following table summarizes the key quantitative parameters for the antibody conjugation protocol.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can lead to aggregation. |
| Sodium Periodate (NaIO₄) Concentration | 1 - 2 mM | Higher concentrations may lead to non-specific oxidation. |
| Oxidation Time | 30 minutes | Longer times may damage the antibody. |
| Oxidation Temperature | 4°C or Room Temperature | 4°C is preferred to minimize potential side reactions. |
| Quenching Agent Concentration | 15 - 20 mM | Essential to stop the oxidation reaction. |
| This compound Molar Excess | 50 - 100 fold | Ensures efficient conjugation. |
| Conjugation Reaction Time | 2 - 4 hours | Can be optimized based on the specific antibody. |
| Conjugation pH | 5.5 - 7.4 | The hydrazone bond formation is pH-dependent, with optimal rates around pH 5-7. |
Visualizations
Chemical Reaction Pathway
References
Application Notes and Protocols for H2N-PEG8-Hydrazide in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker connecting these two components is paramount to the ADC's success, influencing its stability, solubility, efficacy, and pharmacokinetic profile.[1][2] H2N-PEG8-Hydrazide is a heterobifunctional linker that offers a versatile and robust platform for ADC development.
This linker features a hydrazide group (-NH-NH2) and a terminal azide group (N3), separated by an eight-unit polyethylene glycol (PEG) spacer.[3][4] The hydrazide moiety allows for covalent attachment to carbonyl groups (aldehydes or ketones), which can be site-specifically introduced onto the antibody.[3] The azide group enables highly efficient and specific "click chemistry" reactions with alkyne-modified payloads. The hydrophilic PEG spacer enhances the solubility and stability of the ADC, potentially reducing aggregation and improving its pharmacokinetic properties.
These application notes provide detailed protocols for the synthesis of ADCs using this compound, covering antibody modification, linker conjugation, payload attachment, and characterization of the final conjugate.
Key Features of this compound
-
Heterobifunctional: Contains two distinct reactive groups (hydrazide and azide) for controlled, sequential conjugation.
-
Site-Specific Conjugation: The hydrazide group reacts with aldehydes generated on the antibody's glycan chains, typically in the Fc region, preserving the integrity of the antigen-binding sites.
-
Click Chemistry Ready: The azide group allows for a highly efficient and specific conjugation to an alkyne-modified drug via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.
-
Enhanced Solubility and Stability: The PEG8 spacer is hydrophilic, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacokinetic profile of the ADC.
-
pH-Sensitive Bond (Optional): The resulting hydrazone bond can be engineered to be stable at physiological pH (~7.4) but cleavable under the acidic conditions found in endosomes and lysosomes (pH 4.5-6.5), facilitating intracellular drug release.
Data Presentation
Table 1: Reaction Kinetics of Aniline-Catalyzed Hydrazone Ligation
Aniline can be used as a catalyst to significantly increase the rate of hydrazone bond formation, enabling efficient conjugation under mild, physiological conditions.
| pH | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Fold Rate Enhancement (with 10 mM Aniline) |
| 5.7 | 0.21 ± 0.01 | ~70-fold |
| 4.5 | 0.49 ± 0.02 | ~20-fold |
| Data derived from model peptide systems and may vary depending on the specific biomolecule and reaction conditions. |
Table 2: pH-Dependent Stability of Hydrazone Bonds
The stability of the hydrazone bond is influenced by pH, a property that can be leveraged for controlled drug release in the acidic environment of tumor cells.
| Hydrazone Type | pH | Half-life (t₁/₂) |
| Aliphatic Aldehyde | 7.4 | 20 - 150 minutes |
| 5.5 | < 2 minutes | |
| Aromatic Aldehyde | 7.4 | Highly stable (> 72 hours) |
| The stability also depends on the structure of the aldehyde precursor. |
Table 3: Typical Reaction Parameters for ADC Synthesis
| Parameter | Recommended Range |
| Linker:Antibody Molar Ratio | 10:1 to 50:1 |
| Drug:Antibody Molar Ratio | 3:1 to 10:1 |
| Reaction Time (Hydrazone Formation) | 2-16 hours |
| Reaction Time (SPAAC) | 4-24 hours |
| Expected DAR (from glycan oxidation) | 1.5 - 2.5 |
| ** |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on the Antibody
This protocol describes the gentle oxidation of carbohydrate moieties in the Fc region of a monoclonal antibody (mAb) to create aldehyde groups for hydrazide conjugation.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)
-
Glycerol or ethylene glycol
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)
Procedure:
-
Prepare the mAb at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
Cool the antibody solution to 4°C.
-
Add the freshly prepared NaIO₄ solution to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM.
-
Incubate for 10 minutes at 4°C.
-
Remove excess periodate and quenching agent by buffer exchange into the conjugation buffer (pH 5.5) using a desalting column.
-
Determine the concentration of the oxidized mAb using a standard protein assay (e.g., BCA or absorbance at 280 nm).
Protocol 2: Conjugation of this compound to the Antibody
This protocol details the formation of a stable hydrazone bond between the aldehyde-modified mAb and the this compound linker.
Materials:
-
Oxidized mAb from Protocol 1
-
This compound
-
Conjugation buffer (0.1 M sodium acetate, pH 5.5)
-
Aniline solution (optional catalyst, e.g., 100 mM in DMSO)
-
Desalting columns
Procedure:
-
Dissolve this compound in the conjugation buffer to a stock concentration of 10-50 mM.
-
Add a 20- to 50-fold molar excess of the this compound solution to the oxidized mAb solution.
-
(Optional) For a catalyzed reaction, add aniline to a final concentration of 1-10 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify the antibody-linker conjugate by passing it through a desalting column equilibrated with PBS, pH 7.4 to remove excess linker.
Protocol 3: "Click" Conjugation of Alkyne-Modified Drug
This protocol describes the attachment of an alkyne-modified cytotoxic drug to the azide-functionalized antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst.
Materials:
-
Azide-functionalized antibody from Protocol 2
-
Alkyne-modified drug (with a strained alkyne like DBCO or BCN)
-
PBS, pH 7.4
-
Water-miscible organic solvent (e.g., DMSO)
Procedure:
-
Dissolve the strained alkyne-drug in a minimal amount of DMSO.
-
Add a 3- to 10-fold molar excess of the alkyne-drug solution to the azide-functionalized antibody.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C, protected from light.
-
Purify the final ADC to remove unreacted drug and solvent. Size-Exclusion Chromatography (SEC) is a common method for this purification step.
Protocol 4: Characterization of the ADC
Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC.
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug to calculate the average DAR.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-linker species.
-
Mass Spectrometry (MS): Provides a precise measurement of the ADC's mass, allowing for accurate DAR determination.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): Used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
3. Antigen-Binding Affinity:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Compare the antigen-binding affinity of the ADC to that of the unmodified antibody.
-
Surface Plasmon Resonance (SPR): Provides quantitative data on the binding kinetics (kon and koff) of the ADC to its target antigen.
4. In Vitro Cytotoxicity Assay:
-
Perform a cell-based assay using a cancer cell line that expresses the target antigen to determine the potency (e.g., IC50 value) of the ADC.
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: ADC internalization and pH-mediated payload release.
References
Application Notes and Protocols for Fluorescent Labeling of Proteins using H2N-PEG8-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various assays. H2N-PEG8-Hydrazide is a versatile reagent for the site-specific fluorescent labeling of proteins, particularly glycoproteins. This method relies on the reaction between the hydrazide group of the reagent and a carbonyl group (aldehyde or ketone) on the protein.
The key advantage of this technique lies in its ability to target glycosylation sites. Mild oxidation of the sugar moieties of glycoproteins with sodium periodate generates reactive aldehyde groups. The this compound, coupled to a fluorescent dye, then reacts with these aldehydes to form a stable hydrazone bond. This site-selective labeling is particularly beneficial for antibodies, as glycosylation sites are often located in the Fc region, distant from the antigen-binding site, thereby preserving the protein's biological activity.[1][2] The inclusion of an 8-unit polyethylene glycol (PEG) spacer enhances the solubility and reduces the potential for aggregation of the labeled protein.[3]
Chemical Principle
The fluorescent labeling of proteins using this compound is a two-step process:
-
Oxidation: The cis-diol groups within the carbohydrate residues of the glycoprotein are oxidized using a mild oxidizing agent, typically sodium periodate (NaIO₄). This reaction cleaves the carbon-carbon bond of the diol and creates two reactive aldehyde groups.
-
Hydrazone Bond Formation: The hydrazide moiety of the fluorescently-labeled this compound reagent undergoes a nucleophilic addition-elimination reaction with the newly formed aldehyde groups on the protein. This reaction forms a stable covalent hydrazone bond, linking the fluorescent probe to the protein. The reaction is most efficient in a slightly acidic buffer, typically between pH 5.0 and 7.0.[3]
Below is a diagram illustrating the chemical reaction pathway.
Caption: Chemical reaction pathway for fluorescent labeling.
Quantitative Data Presentation
The efficiency of fluorescent labeling can be influenced by several factors, including the molar ratio of the dye to the protein, reaction time, and the specific dye used. The "Degree of Labeling" (DOL), which is the average number of dye molecules per protein molecule, is a critical parameter for ensuring experimental consistency.[4]
Table 1: Comparison of Labeling Efficiencies for Different Hydrazide Probes
| Labeling Reagent | Target Protein | Molar Excess (Reagent:Protein) | Reaction Time (hours) | Labeling Efficiency ( sites/protein ) | Reference |
| Biotin Hydrazide | Acrolein-modified HSA | 5 mM reagent to 2 mg/mL protein | 2 | ~0.5 | |
| Biotin-PEG3-Hydrazide | Acrolein-modified HSA | 5 mM reagent to 2 mg/mL protein | 2 | ~1.5 | |
| Biotin-PEG12-Hydrazide | Acrolein-modified HSA | 5 mM reagent to 2 mg/mL protein | 2 | ~2.5 | |
| N3-PEG8-Hydrazide | Formylglycine-containing protein | 10-50 fold | 2-4 | >90% conversion |
Note: Data for this compound is often proprietary or application-specific. The table presents data from similar hydrazide-based labeling studies to provide a comparative context. HSA stands for Human Serum Albumin.
Table 2: Recommended Reagent Concentrations and Incubation Times for Glycoprotein Labeling
| Step | Reagent | Concentration | Incubation Time | Temperature |
| Oxidation | Sodium periodate | 10-20 mM | 30 minutes | 4°C (on ice) |
| Quenching | Ethylene Glycol or Glycerol | 10-20 mM | 5 minutes | 4°C (on ice) |
| Labeling | Fluorescent this compound | 10-50 fold molar excess | 2-4 hours | Room Temperature |
Experimental Protocols
Materials
-
Glycoprotein of interest
-
This compound fluorescent dye conjugate
-
Sodium periodate (NaIO₄)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: Ethylene Glycol or Glycerol
-
Anhydrous DMSO (for dissolving the dye-hydrazide reagent)
-
Purification column (e.g., size-exclusion chromatography column)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Protocol 1: Fluorescent Labeling of Glycoproteins
This protocol outlines the steps for labeling glycoproteins with a fluorescent this compound probe.
Step 1: Oxidation of the Glycoprotein
-
Prepare a solution of your glycoprotein in the Reaction Buffer.
-
Freshly prepare a solution of sodium periodate in the same buffer.
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 10-20 mM.
-
Incubate the reaction mixture in the dark on ice for 30 minutes.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM and incubate on ice for 5 minutes.
-
Remove the excess periodate and quenching reagent by desalting or dialysis against the Reaction Buffer.
Step 2: Coupling with Fluorescent this compound
-
Prepare a stock solution of the fluorescent this compound in anhydrous DMSO.
-
Add the hydrazide stock solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of the dye to the protein is a recommended starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
Step 3: Purification of the Labeled Glycoprotein
-
Purify the fluorescently labeled glycoprotein from the unreacted dye using size-exclusion chromatography.
-
Equilibrate the column with PBS, pH 7.4.
-
Apply the reaction mixture to the column and collect the fractions.
-
Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and the maximum absorbance wavelength of the fluorescent dye.
-
Pool the fractions containing the labeled protein.
-
Store the purified labeled glycoprotein at 4°C, protected from light. For long-term storage, consider adding a stabilizer like bovine serum albumin (BSA) and storing at -20°C or -80°C.
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is calculated by measuring the absorbance of the labeled protein at 280 nm and at the maximum absorbance wavelength (λmax) of the fluorescent dye.
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the λmax of the dye (A_max).
-
Calculate the concentration of the protein using the following formula:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF (Correction Factor) = A₂₈₀ of the free dye / A_max of the free dye
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹)
-
-
Calculate the Degree of Labeling (DOL) using the following formula:
DOL = A_max / (ε_dye × Protein Concentration (M))
-
ε_dye = Molar extinction coefficient of the fluorescent dye at its λmax (M⁻¹cm⁻¹)
-
Experimental Workflow and Quality Control
A well-defined workflow is essential for reproducible and reliable protein labeling. The following diagram illustrates the key stages of the process, from initial protein preparation to final quality control.
Caption: Experimental workflow for protein labeling and QC.
Quality Control:
-
Spectrophotometry: Determine the DOL as described in Protocol 2 to ensure the desired level of labeling has been achieved.
-
SDS-PAGE: Analyze the purified labeled protein by SDS-PAGE. The labeled protein should appear as a distinct band with a slightly higher molecular weight than the unlabeled protein. Fluorescence imaging of the gel will confirm that the fluorescence is associated with the protein band.
-
Mass Spectrometry: For more precise characterization, mass spectrometry can be used to determine the exact mass of the labeled protein and confirm the number of attached fluorescent probes.
By following these detailed protocols and incorporating rigorous quality control steps, researchers can confidently generate high-quality fluorescently labeled proteins for a wide range of applications in research and drug development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry as a Tool for Quality Control of Fluorescent Conjugates Used in Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Notes: Site-Specific Protein Modification with H2N-PEG8-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in drug development, diagnostics, and life science research, enabling the creation of homogenous bioconjugates with preserved biological activity. H2N-PEG8-Hydrazide is a heterobifunctional linker designed for this purpose. It consists of three key components: a primary amine (H2N), an eight-unit polyethylene glycol (PEG) spacer, and a hydrazide terminal group.
The hydrazide group facilitates site-specific covalent attachment to carbonyl groups (aldehydes or ketones) on a target protein, forming a stable hydrazone bond.[1] These carbonyl groups can be generated on glycoproteins by mild oxidation of their carbohydrate moieties, ensuring that the modification occurs away from the protein's active sites.[2][3] The hydrophilic PEG8 spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and can prevent aggregation.[1][4] The terminal primary amine provides a versatile handle for subsequent conjugation to other molecules of interest, such as drugs, labels, or surfaces.
Principle of Reaction: Hydrazone Ligation
The core of this modification strategy is the chemoselective reaction between a hydrazide and an aldehyde or ketone. Aldehydes can be introduced into proteins, most commonly by the periodate oxidation of vicinal diols in the sugar residues of glycoproteins. The hydrazide group then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This reaction proceeds efficiently under mild, slightly acidic conditions (pH 5.0-7.0) to form a stable hydrazone linkage. While the bond is stable, it can be sensitive to acidic conditions, a property that can be exploited for controlled release applications in drug delivery. The reaction can be catalyzed by aniline to improve efficiency and rate, especially at physiological pH.
Caption: Reaction mechanism of hydrazone ligation.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The hydrazide linker can be used to attach cytotoxic drugs to antibodies, particularly through the glycan moieties in the Fc region. This site-specific approach ensures a uniform drug-to-antibody ratio (DAR) and preserves the antigen-binding capacity of the antibody.
-
Therapeutic Protein PEGylation: Covalently attaching PEG chains (PEGylation) to therapeutic proteins can improve their pharmacokinetic properties, such as increasing serum half-life, enhancing stability, and reducing immunogenicity.
-
Diagnostics and Imaging: The terminal amine on this compound can be used to attach imaging agents or reporter molecules to proteins for use in various diagnostic assays and in vivo imaging applications.
-
Protein Immobilization: Proteins can be site-specifically immobilized onto surfaces or nanoparticles functionalized with aldehyde groups, which is useful for developing biosensors, affinity chromatography matrices, and other biotechnological tools.
Data Presentation
Table 1: Typical Reaction Parameters for Hydrazide Ligation
| Parameter | Recommended Condition | Notes |
| Target Functionality | Aldehyde or Ketone | Typically generated by periodate oxidation of glycoproteins. |
| pH | 5.0 - 7.0 | The reaction is most efficient in a slightly acidic buffer. |
| Catalyst (Optional) | Aniline (e.g., 10 mM) | Can significantly increase the reaction rate and yield, especially at pH > 6.0. |
| Molar Excess | 10- to 50-fold excess of Hydrazide | The optimal ratio should be determined empirically for each specific protein. |
| Reaction Time | 2 - 4 hours | Can be extended (e.g., overnight at 4°C) for less reactive proteins. |
| Temperature | Room Temperature or 4°C | Lower temperatures can be used to maintain the stability of sensitive proteins. |
Table 2: Performance Comparison: Hydrazide vs. NHS-Ester Chemistry
| Feature | This compound Ligation | NHS-Ester Ligation |
| Primary Target | Aldehydes/Ketones (on glycans or engineered sites) | Primary amines (Lysine residues, N-terminus) |
| Specificity | High (targets specific, introduced functional groups) | Lower (reacts with multiple available lysine residues) |
| Reaction pH | 5.0 - 7.0 | 7.0 - 9.0 |
| Resulting Linkage | Hydrazone | Amide |
| Bond Stability | Stable; cleavable under acidic conditions | Highly stable |
| Key Advantage | Enables site-specific, homogenous conjugation. | High reactivity with abundant functional groups. |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on a Glycoprotein
This protocol describes the mild oxidation of sialic acid residues on a glycoprotein to generate reactive aldehyde groups.
Materials:
-
Glycoprotein (e.g., IgG antibody)
-
Sodium periodate (NaIO4)
-
Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Quenching Solution: 1 M Glycerol
-
Purification system: Size-exclusion chromatography (SEC) desalting column
Procedure:
-
Buffer Exchange: Prepare the glycoprotein in ice-cold Reaction Buffer at a concentration of 1-10 mg/mL using a desalting column.
-
Oxidation: Add a freshly prepared solution of sodium periodate to the glycoprotein solution to a final concentration of 1-2 mM.
-
Incubation: Incubate the reaction on ice for 15-30 minutes in the dark to prevent degradation of the periodate.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate on ice for 10 minutes.
-
Purification: Immediately purify the oxidized glycoprotein from excess periodate and glycerol using a desalting column equilibrated with the appropriate buffer for the subsequent conjugation step (e.g., 100 mM MES, 150 mM NaCl, pH 6.0).
Protocol 2: Site-Specific Labeling with this compound
Materials:
-
Aldehyde-modified protein (from Protocol 1)
-
This compound
-
Conjugation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Anhydrous DMSO
-
Aniline (optional catalyst)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Reagent Preparation: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add the this compound stock solution to the aldehyde-modified protein at a 10- to 50-fold molar excess. Mix gently.
-
Catalysis (Optional): If using a catalyst, add aniline to the reaction mixture to a final concentration of 10 mM.
-
Incubation: Incubate the mixture for 2-4 hours at room temperature with gentle stirring. For sensitive proteins, the reaction can be performed overnight at 4°C.
-
Purification: Remove unreacted this compound and byproducts. This is typically achieved by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
Protocol 3: Characterization of the Protein Conjugate
Thorough characterization is essential to confirm successful conjugation.
Methods:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will show a shift in the molecular weight of the protein band corresponding to the attached PEG linker.
-
Mass Spectrometry (MS): Use techniques like MALDI-TOF or ESI-MS to determine the exact mass of the conjugate, confirming the number of attached PEG linkers.
-
HPLC Analysis:
-
Size-Exclusion HPLC (SEC-HPLC): Separates molecules by size. The PEGylated protein will elute earlier than the unlabeled protein due to its larger hydrodynamic radius. SEC-HPLC is also excellent for detecting and quantifying aggregates.
-
Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. PEGylation increases the hydrophobicity of the protein, leading to a longer retention time compared to the unlabeled protein.
-
Visualization of Experimental Workflow
Caption: General workflow for site-specific protein PEGylation.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Inefficient oxidation of the glycoprotein. | Optimize periodate concentration and reaction time. Ensure protein is properly buffered. |
| Suboptimal pH for hydrazone ligation. | Perform small-scale pilot experiments to find the optimal pH (5.0-7.0) for your protein. | |
| Use aniline as a catalyst to improve the reaction rate, especially at neutral pH. | ||
| Protein Aggregation | Suboptimal buffer conditions (pH, ionic strength). | Screen different buffers to find one that maintains protein stability during the reaction. |
| Hydrophobic interactions. | The PEG spacer is designed to improve solubility, but if aggregation persists, consider a longer PEG chain. | |
| Loss of Protein Activity | Harsh oxidation conditions. | Use a lower concentration of sodium periodate and ensure the reaction is specific to the Fc glycans and does not damage critical amino acid residues. |
References
Application Notes: H2N-PEG8-Hydrazide for Nanoparticle Functionalization
Introduction
H2N-PEG8-Hydrazide is a heterobifunctional linker designed for the surface modification and functionalization of nanoparticles. This molecule possesses three key components: a primary amine (H2N) group, an 8-unit polyethylene glycol (PEG) spacer, and a hydrazide (-NHNH2) group. The PEG spacer enhances the solubility, stability, and biocompatibility of nanoparticles, reducing non-specific protein binding and prolonging their circulation time in vivo.[1][2] The terminal hydrazide and amine groups provide versatile handles for covalent conjugation, enabling multi-step functionalization strategies crucial for developing advanced drug delivery systems, diagnostic agents, and targeted therapeutics.[3]
The primary application of the hydrazide moiety is its reaction with aldehyde or ketone groups on a nanoparticle surface to form a stable hydrazone bond.[1][4] This linkage is notably pH-sensitive, remaining relatively stable at physiological pH (~7.4) but becoming susceptible to hydrolysis under the mildly acidic conditions found in endosomes or tumor microenvironments (pH 5-6). This property is highly advantageous for creating stimuli-responsive drug delivery systems that release their payload at the target site. The terminal amine group remains available for subsequent modifications, such as the attachment of targeting ligands, imaging agents, or additional therapeutic molecules.
Key Applications
-
Enhanced Biocompatibility and Stability: The hydrophilic PEG chain shields the nanoparticle surface, preventing aggregation and reducing uptake by the mononuclear phagocyte system (MPS), which leads to longer circulation times.
-
pH-Sensitive Drug Delivery: The acid-labile hydrazone bond allows for the triggered release of conjugated drugs within the acidic environment of endosomes or lysosomes, improving therapeutic efficacy and reducing systemic toxicity.
-
Platform for Multi-functionalization: The free amine group serves as a conjugation point for further modification, allowing for the development of "smart" nanoparticles with targeting, imaging, and therapeutic capabilities on a single platform.
-
Bioconjugation to Glycoproteins: The hydrazide group can react with aldehyde groups generated by the periodate oxidation of carbohydrate moieties on glycoproteins, enabling specific conjugation strategies.
Chemical Principles of Conjugation
The core of the functionalization process is the reaction between the hydrazide group of the linker and a carbonyl group (aldehyde or ketone) on the nanoparticle surface. This reaction proceeds via a nucleophilic addition-elimination mechanism to form a carbon-nitrogen double bond, known as a hydrazone. The reaction is most efficient in a slightly acidic buffer (pH 5-7), which facilitates both the nucleophilic attack by the hydrazide and the subsequent dehydration step to form the stable hydrazone. In some cases, a catalyst like aniline can be used to increase the reaction rate, particularly at physiological pH.
Quantitative Data Summary
Successful functionalization of nanoparticles with this compound leads to measurable changes in their physicochemical properties. The following tables summarize typical reaction conditions and the expected characterization results.
Table 1: Recommended Reaction Parameters for Hydrazone Ligation
| Parameter | Recommended Value | Rationale |
| pH | 5.0 - 7.0 | Optimal for hydrazone formation; balances reactivity and biomolecule stability. |
| Molar Excess of Linker | 10 to 50-fold | Drives the reaction to completion and maximizes surface coverage. |
| Reaction Time | 2 - 6 hours | Typically sufficient for significant conjugation at room temperature. |
| Temperature | 4°C to Room Temp. | Milder temperatures (4°C overnight) can be used for sensitive biomolecules. |
| Catalyst (Optional) | Aniline (10-20 mM) | Increases reaction rate, especially at neutral or physiological pH. |
Table 2: Characterization of Nanoparticle Functionalization
| Characterization Technique | Parameter Measured | Expected Result After Conjugation |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase of 10-20 nm, indicative of the PEG layer. |
| Zeta Potential | Surface Charge | Shift towards neutral, depending on the initial surface charge and buffer pH. |
| Transmission Electron Microscopy (TEM) | Morphology and Size | Core nanoparticle size should remain unchanged, but a halo may be visible. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical Bonds | Appearance of new peaks corresponding to the hydrazone bond (C=N) and amide/PEG groups. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface Elemental Composition | Increase in the relative amount of nitrogen and oxygen on the nanoparticle surface. |
| ¹H NMR Spectroscopy | PEG Protons | Can be used to quantify the amount of PEG conjugated to the nanoparticle. |
Experimental Protocols
The following protocols provide detailed methodologies for the functionalization of nanoparticles using this compound.
Protocol 1: Conjugation to Aldehyde/Ketone-Functionalized Nanoparticles
This protocol is suitable for nanoparticles that already possess surface aldehyde or ketone groups.
Materials:
-
Aldehyde or ketone-functionalized nanoparticles
-
This compound
-
Conjugation Buffer: 100 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 5.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Centrifugal filtration units with an appropriate Molecular Weight Cut-Off (MWCO)
Methodology:
-
Nanoparticle Preparation:
-
Disperse the aldehyde-functionalized nanoparticles in the MES conjugation buffer to a final concentration of 1-5 mg/mL.
-
Sonicate the suspension briefly (1-2 minutes) in a bath sonicator to ensure a homogenous dispersion.
-
-
This compound Solution Preparation:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL). Alternatively, dissolve it directly in the conjugation buffer if solubility allows.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the linker relative to the estimated number of surface aldehyde groups is recommended.
-
Incubate the reaction mixture at room temperature for 4-6 hours with gentle shaking or stirring.
-
-
Purification:
-
Transfer the reaction mixture to a centrifugal filtration unit with a MWCO suitable for retaining the nanoparticles.
-
Centrifuge according to the manufacturer's instructions to pellet the nanoparticles and remove the supernatant containing unreacted linker.
-
Resuspend the nanoparticle pellet in PBS (pH 7.4).
-
Repeat the centrifugation and resuspension wash step 3-4 times to ensure complete removal of unreacted reagents.
-
-
Characterization and Storage:
-
Resuspend the final purified nanoparticles in an appropriate buffer.
-
Characterize the functionalized nanoparticles using techniques outlined in Table 2.
-
Store the conjugated nanoparticles at 4°C for future use.
-
Protocol 2: Two-Step Conjugation to Carboxyl-Functionalized Nanoparticles
This protocol is for nanoparticles with surface carboxyl groups (-COOH), which are first activated and then converted to a reactive site for hydrazide conjugation.
Note on Two-Step Conjugation: A more direct approach for attaching this compound to carboxylated nanoparticles involves using the amine end of the linker. The carboxyl groups on the nanoparticle are first activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide). The activated surface is then reacted with the primary amine of this compound to form a stable amide bond, leaving the hydrazide group exposed on the surface for subsequent conjugation to aldehyde-containing molecules.
Materials:
-
Carboxyl-functionalized nanoparticles
-
This compound
-
Activation Buffer: 100 mM MES buffer, pH 6.0
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Wash/Reaction Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris or Hydroxylamine, pH 8.0
-
Centrifugal filtration units
Methodology:
-
Nanoparticle Preparation:
-
Disperse carboxyl-functionalized nanoparticles in MES activation buffer (pH 6.0) to a concentration of 1-5 mg/mL.
-
-
Carboxyl Group Activation:
-
Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer.
-
Add EDC to the nanoparticle suspension to a final concentration of 10 mM.
-
Immediately add Sulfo-NHS to a final concentration of 25 mM.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form a stable NHS-ester intermediate.
-
-
Amine Coupling Reaction:
-
Centrifuge the activated nanoparticles to remove excess EDC/Sulfo-NHS and resuspend the pellet in PBS (pH 7.4).
-
Immediately add this compound (10- to 50-fold molar excess) to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Quenching and Purification:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM and incubate for 15 minutes to deactivate any remaining NHS-esters.
-
Purify the now hydrazide-functionalized nanoparticles using centrifugal filtration as described in Protocol 1, washing 3-4 times with PBS (pH 7.4).
-
-
Final Nanoparticle:
-
The resulting nanoparticle now has a surface functionalized with PEG8-Hydrazide, ready for conjugation with aldehyde or ketone-containing molecules (e.g., drugs, imaging agents) following the principles of Protocol 1.
-
References
Creating pH-Sensitive Drug Delivery Systems with H2N-PEG8-Hydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of stimuli-responsive drug delivery systems is a cornerstone of modern nanomedicine, aiming to enhance therapeutic efficacy while minimizing off-target effects. Among these, pH-sensitive systems have garnered significant attention due to the distinct pH gradients present in the body, particularly the acidic microenvironment of tumors and within endosomal compartments of cells. H2N-PEG8-Hydrazide is a valuable tool for creating such systems, leveraging the acid-labile nature of hydrazone bonds to trigger drug release in these acidic regions.
This document provides detailed application notes and protocols for the use of this compound in the formulation of pH-sensitive drug delivery systems.
Principle of pH-Sensitive Drug Delivery with this compound
The core of this technology lies in the formation of a hydrazone linkage between the hydrazide group of this compound and a carbonyl group (aldehyde or ketone) on the drug molecule. This conjugation creates a prodrug that is stable at physiological pH (7.4) but undergoes rapid hydrolysis in acidic environments (pH 5.0-6.5).[1][2][3][4] The polyethylene glycol (PEG) component of the molecule provides several advantages, including increased hydrophilicity, prolonged circulation time, and reduced clearance by the mononuclear phagocyte system.[5]
The acid-catalyzed hydrolysis of the hydrazone bond cleaves the linker, releasing the active drug at the target site. This targeted release mechanism can significantly increase the therapeutic window of potent drugs, such as chemotherapeutics, by concentrating their action in diseased tissues and sparing healthy ones.
Key Applications
-
Targeted Cancer Therapy: Exploiting the acidic tumor microenvironment for localized drug release.
-
Intracellular Drug Delivery: Triggering drug release within acidic endosomes and lysosomes following cellular uptake.
-
Reduced Systemic Toxicity: Minimizing premature drug release in the bloodstream, thereby reducing side effects.
Data Presentation: Performance of Hydrazone-Linked Drug Delivery Systems
The following tables summarize typical quantitative data for drug delivery systems utilizing pH-sensitive hydrazone linkages. Note that specific values will vary depending on the drug, formulation, and experimental conditions.
Table 1: Formulation and Characterization of pH-Sensitive Nanoparticles
| Parameter | Typical Value Range | Analytical Technique |
| Hydrodynamic Diameter | 50 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -35 mV to +35 mV | Electrophoretic Light Scattering (ELS) |
| Drug Loading Content (% w/w) | 5 - 25% | UV-Vis Spectroscopy, HPLC |
| Encapsulation Efficiency (%) | 70 - 95% | UV-Vis Spectroscopy, HPLC |
Table 2: pH-Dependent In Vitro Drug Release
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | < 10% | 20 - 40% |
| 4 | 10 - 20% | 40 - 60% |
| 12 | 15 - 25% | 60 - 80% |
| 24 | 20 - 30% | > 80% |
Data presented are representative values compiled from multiple studies on hydrazone-linked drug delivery systems and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Conjugation of a Ketone-Containing Drug to this compound
This protocol describes the general procedure for conjugating a drug with a ketone or aldehyde moiety (e.g., Doxorubicin) to this compound.
Materials:
-
This compound
-
Drug with a ketone or aldehyde group (e.g., Doxorubicin)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Methanol)
-
Acid catalyst (e.g., glacial acetic acid)
-
Dialysis membrane (appropriate molecular weight cutoff)
-
Lyophilizer
Procedure:
-
Dissolve the drug (1 equivalent) in the anhydrous solvent.
-
Add this compound (1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or HPLC).
-
Upon completion, transfer the reaction mixture to a dialysis bag and dialyze against deionized water for 48 hours to remove unreacted starting materials and solvent. Change the water frequently.
-
Freeze-dry the purified conjugate to obtain a powder.
-
Characterize the conjugate using techniques such as ¹H NMR, FT-IR, and Mass Spectrometry to confirm the formation of the hydrazone bond.
Protocol 2: Formulation of pH-Sensitive Nanoparticles by Nanoprecipitation
This protocol outlines the formulation of drug-conjugate loaded nanoparticles.
Materials:
-
PEG-Hydrazone-Drug conjugate
-
Amphiphilic block copolymer (e.g., PLGA-PEG, PCL-PEG)
-
Water-miscible organic solvent (e.g., Acetone, Acetonitrile)
-
Deionized water or buffer (e.g., PBS)
-
Stir plate and magnetic stir bar
Procedure:
-
Dissolve the PEG-Hydrazone-Drug conjugate and the block copolymer in the organic solvent.
-
Add this organic solution dropwise to a vigorously stirring aqueous phase (deionized water or buffer).
-
The rapid solvent diffusion will cause the polymers to self-assemble and precipitate, forming nanoparticles.
-
Continue stirring for several hours at room temperature to allow for complete evaporation of the organic solvent.
-
Filter the nanoparticle suspension through a syringe filter (e.g., 0.45 µm) to remove any aggregates.
-
The nanoparticles can be concentrated or purified by centrifugation or dialysis.
Protocol 3: In Vitro Drug Release Study
This protocol describes how to evaluate the pH-sensitive drug release profile.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.5
-
Dialysis membrane or centrifugal filter units
-
Incubator or water bath at 37°C
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (PBS pH 7.4 or Acetate buffer pH 5.5).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using HPLC or UV-Vis spectroscopy.
-
Calculate the cumulative percentage of drug release at each time point.
Visualizations
Caption: Mechanism of pH-sensitive hydrazone bond cleavage.
Caption: Workflow for synthesis and formulation.
Caption: Workflow for characterization and drug release studies.
References
- 1. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrazone linkages in pH responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pH-Responsive Liposomes—The Effect of PEGylation on Release Kinetics and Cellular Uptake in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: H2N-PEG8-Hydrazide Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of H2N-PEG8-Hydrazide conjugation reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during conjugation experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low or no conjugation efficiency?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal pH | The formation of the hydrazone bond is acid-catalyzed, with an optimal pH range typically between 4.5 and 6.0.[1][2] At a pH below 4.5, the hydrazide can become protonated, reducing its nucleophilicity.[3][4] Above pH 6.0, the dehydration step of the reaction is slow.[3] Ensure your reaction buffer is within the optimal pH range. |
| Inactive Reagents | This compound or the aldehyde/ketone-containing molecule may have degraded. Use fresh reagents and store hydrazide derivatives protected from light and moisture. |
| Steric Hindrance | Bulky molecules near the reaction sites can prevent efficient conjugation. If possible, consider alternative conjugation strategies or linker lengths. Increasing reaction time and temperature may also help overcome some steric hindrance. |
| Low Reactant Concentration | The reaction is bimolecular, meaning its rate depends on the concentration of both reactants. If possible, increase the concentration of one or both of your molecules. |
| Slow Reaction Kinetics at Neutral pH | Hydrazone formation can be slow at a neutral pH. Consider using a catalyst, such as aniline, to accelerate the reaction. |
Question 2: Why is my conjugate precipitating during the reaction?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Solubility | The PEGylated conjugate may have different solubility characteristics than the starting materials. Ensure that the chosen reaction buffer is appropriate for the final conjugate. The addition of a co-solvent like DMSO or DMF (up to 10% v/v) can help improve solubility. |
| Aggregation | Proteins can be prone to aggregation during conjugation. Arginine has been shown to act as a protein aggregation inhibitor during hydrazone/oxime ligation and can be included in the reaction buffer. |
Question 3: How can I effectively purify my PEGylated conjugate?
Potential Causes and Solutions:
| Purification Challenge | Recommended Method |
| Separating PEGylated protein from unreacted protein | Ion-Exchange Chromatography (IEX) is often the method of choice. The PEG chain can shield the protein's surface charges, allowing for separation based on the degree of PEGylation. |
| Removing excess, unreacted this compound | Size Exclusion Chromatography (SEC) is effective for removing low molecular weight by-products and unreacted PEG linkers from the larger protein conjugate. Dialysis is also a common and effective method for this purpose. |
| Separating positional isomers | Reverse Phase Chromatography (RPC) or IEX at an analytical scale can be used to separate isomers, although this can be challenging at a preparative scale. |
| General analysis of bioconjugates | Hydrophobic Interaction Chromatography (HIC) can be used for analyzing proteins and antibody-drug conjugates (ADCs) based on their hydrophobicity. |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this compound conjugation?
A1: this compound reacts with an aldehyde or ketone to form a hydrazone bond through a nucleophilic addition-elimination reaction. This reaction is reversible and the rate is dependent on pH.
Q2: What is the optimal pH for hydrazone formation?
A2: The optimal pH for hydrazone formation is in the mildly acidic range, typically between 4.5 and 6.0. This is because a slightly acidic environment protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazide. At very low pH, the hydrazide can become protonated, reducing its nucleophilicity, while at a more neutral pH, the reaction rate slows down.
Q3: Is a catalyst necessary for the reaction?
A3: While the reaction can proceed without a catalyst, the rate at neutral pH is often slow. Catalysts like aniline are frequently used to accelerate the reaction, especially for bioconjugation at or near physiological pH. Aniline forms a more reactive Schiff base intermediate with the carbonyl compound, which then readily reacts with the hydrazine.
Q4: How stable is the hydrazone bond?
A4: The stability of the hydrazone bond is pH-dependent. It is generally stable at a neutral pH (around 7.4) but is susceptible to hydrolysis under acidic conditions. This property can be advantageous for applications like drug delivery, where the payload is designed to be released in the acidic environment of endosomes or lysosomes. Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation with the aromatic ring.
Q5: What analytical methods can be used to monitor the conjugation reaction?
A5: Several techniques can be used to monitor the progress of the conjugation reaction and characterize the final product. These include:
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High-Performance Liquid Chromatography (HPLC): Techniques like SEC, IEX, and HIC can separate the starting materials from the conjugate and analyze the product distribution.
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Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This method can visualize the increase in molecular weight of a protein after PEGylation.
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Mass Spectrometry (MS): Techniques like LC-MS and MALDI-TOF MS can confirm the identity of the conjugate and determine the degree of PEGylation.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation
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Preparation of Reactants:
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Dissolve the aldehyde or ketone-containing molecule in a suitable buffer (e.g., 0.1 M MES, pH 5.0-6.0).
-
Dissolve this compound in the same buffer. A 10-50 molar excess of the PEG-hydrazide is often recommended.
-
-
Conjugation Reaction:
-
Add the this compound solution to the solution of the aldehyde or ketone-containing molecule.
-
(Optional) For reactions at or near neutral pH, an aniline catalyst can be added to a final concentration of 1-10 mM to accelerate the reaction.
-
Incubate the reaction mixture for 2-6 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography technique such as Size Exclusion Chromatography (SEC) to remove unreacted PEG-hydrazide or Ion-Exchange Chromatography (IEX) to separate species with different degrees of PEGylation.
-
Protocol 2: Generation of Aldehyde Groups on Glycoproteins via Oxidation
-
Preparation:
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Dissolve the glycoprotein in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).
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Prepare a fresh solution of sodium periodate (e.g., 20 mM) in the same buffer.
-
-
Oxidation:
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Add an equal volume of the sodium periodate solution to the glycoprotein solution.
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Incubate the reaction for 20-30 minutes at 4°C in the dark.
-
-
Quenching:
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Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at 4°C.
-
-
Purification:
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Remove excess periodate and glycerol by buffer exchange into the desired conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5) using a desalting column or dialysis. The resulting glycoprotein with aldehyde groups is now ready for conjugation with this compound.
-
Visualizations
Caption: Mechanism of hydrazone bond formation.
Caption: Experimental workflow for this compound conjugation.
References
Technical Support Center: Troubleshooting H2N-PEG8-Hydrazide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H2N-PEG8-Hydrazide. The information is presented in a question-and-answer format to directly address common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound?
A1: this compound contains a hydrazide functional group (-CONHNH₂) that reacts with an aldehyde or a ketone on a target molecule to form a hydrazone bond (C=N-NH-). This is a nucleophilic addition-elimination reaction. The reaction is reversible, and its rate is significantly influenced by pH.[1]
Q2: What are the optimal pH conditions for reacting this compound?
A2: The optimal pH for hydrazone formation is typically in the mildly acidic range, from pH 4.5 to 6.0.[1] A slightly acidic environment protonates the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazide.[1] However, at very low pH, the hydrazide can become protonated, reducing its nucleophilicity and slowing the reaction.[1] For bioconjugations with sensitive biomolecules, the reaction is often performed at a physiological pH of 7.0-7.4, though the reaction rate may be slower.[1]
Q3: Is a catalyst required for this compound reactions?
A3: While the reaction can proceed without a catalyst, the rate at neutral pH is often slow. Catalysts are frequently used to accelerate the reaction, especially when working with low concentrations of reactants. Aniline is a commonly used catalyst for hydrazone formation.
Q4: How stable is the hydrazone bond formed with this compound?
A4: The hydrazone bond is generally stable at a neutral pH (around 7.4). However, it is susceptible to hydrolysis under acidic conditions, which cleaves the bond to regenerate the original aldehyde/ketone and hydrazide. This pH-dependent stability is a key feature often utilized for the controlled release of drugs in the acidic environment of cellular lysosomes. Hydrazones formed from aromatic aldehydes tend to be more stable than those derived from aliphatic aldehydes.
Q5: How can I introduce aldehyde or ketone groups onto my biomolecule for reaction with this compound?
A5: For glycoproteins like antibodies, aldehyde groups can be generated by mild oxidation of the carbohydrate moieties in the Fc region using sodium periodate (NaIO₄). This method is site-specific and generally does not interfere with the antigen-binding sites.
Troubleshooting Guide: Low Reaction Yield
Problem: Low or no product formation.
| Potential Cause | Recommended Solution |
| Incorrect pH of the reaction buffer. | Optimize the reaction pH. Start with a mildly acidic buffer (e.g., 0.1 M sodium acetate, pH 5.5). If your biomolecule is sensitive to low pH, use a neutral buffer (pH 7.0-7.4), but consider increasing the reaction time or adding a catalyst. |
| Inefficient generation of aldehydes/ketones on the substrate. | If you are generating aldehydes via oxidation (e.g., with sodium periodate), ensure the oxidation step is efficient. Quench any remaining oxidizing agent before adding the this compound to prevent side reactions. |
| Low concentration of reactants. | The reaction is bimolecular, so the rate depends on the concentration of both the hydrazide and the carbonyl compound. Increase the concentration of one or both reactants if possible. |
| Degradation of this compound. | Store this compound under recommended conditions (-18°C for long-term storage, protected from light) to prevent degradation. Prepare fresh solutions of the reagent before each use. |
| Steric Hindrance. | Bulky substituents on either the carbonyl compound or the hydrazide can hinder the reaction. If possible, consider alternative conjugation strategies or linkers if steric hindrance is suspected. |
Problem: Product instability and degradation.
| Potential Cause | Recommended Solution |
| Hydrolysis of the hydrazone bond. | The reaction buffer may be too acidic, or the product is stored improperly. Ensure the final conjugate is stored in a buffer at or above neutral pH (e.g., PBS pH 7.4). For long-term storage, consider freezing the sample. |
| Instability in biological media. | Components in plasma can contribute to the degradation of hydrazone bonds, even at neutral pH. If stability in plasma is critical, characterize the conjugate's stability in the relevant biological matrix. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and a comparison of analytical techniques for assessing conjugation efficiency.
Table 1: Typical Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range | Notes |
| pH | 4.5 - 6.0 (optimal) or 7.0 - 7.4 (for sensitive biomolecules) | Reaction rate is significantly faster at acidic pH. |
| Molar Ratio (this compound : Aldehyde) | 1.5:1 to 50:1 | A molar excess of the hydrazide is commonly used to drive the reaction to completion. |
| Reaction Time | 2 - 24 hours | Dependent on pH, temperature, and reactant concentrations. |
| Temperature | Room Temperature | |
| Catalyst (Aniline) | 10 - 50 mM | Can significantly increase the reaction rate at neutral pH. |
Table 2: Comparison of Analytical Techniques for Conjugation Efficiency
| Feature | ¹H NMR Spectroscopy | Mass Spectrometry (ESI/MALDI-TOF) | RP-HPLC | UV-Vis Spectroscopy |
| Principle | Quantifies proton signals specific to the PEG linker and the target molecule. | Measures the mass-to-charge ratio of the conjugate to confirm mass shift. | Separates conjugate from reactants based on hydrophobicity. | Measures the change in absorbance upon formation of the hydrazone bond. |
| Primary Output | Degree of conjugation (molar ratio). | Mass confirmation of conjugate, purity assessment. | Purity of conjugate, quantification of reactants and products. | Reaction kinetics, qualitative confirmation. |
| Sensitivity | Moderate (μg-mg range). | High (ng-μg range). | High (ng-μg range). | Low to moderate (μg-mg range). |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on an Antibody
This protocol describes the mild oxidation of carbohydrate moieties on a monoclonal antibody (mAb) to generate aldehyde groups.
Materials:
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Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
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Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)
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Glycerol solution (1 M in water)
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Desalting columns
Procedure:
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Prepare the mAb at a concentration of 1-10 mg/mL in an oxidation buffer.
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Add freshly prepared sodium periodate solution to the mAb solution to a final concentration of 1-2 mM.
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Incubate the reaction mixture in the dark for 30 minutes at room temperature.
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Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.
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Remove excess periodate and byproducts by buffer exchange into a suitable conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5) using a desalting column.
Protocol 2: Conjugation of this compound to an Aldehyde-Containing Antibody
Materials:
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Oxidized monoclonal antibody
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This compound
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Aniline solution (optional, as catalyst)
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Conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5)
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Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Dissolve this compound in the conjugation buffer to a stock concentration of 10-50 mM.
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Add a 20-50 molar excess of this compound to the oxidized mAb solution.
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For a catalyzed reaction, add aniline to a final concentration of 10-20 mM.
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Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
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Purify the H2N-PEG8-mAb conjugate from excess reagents using Size Exclusion Chromatography (SEC).
Visualizations
Caption: Experimental workflow for antibody conjugation with this compound.
Caption: General signaling pathway for an ADC with a pH-sensitive hydrazone linker.
References
Preventing protein aggregation during H2N-PEG8-Hydrazide labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during labeling with H2N-PEG8-Hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a PEGylation reagent used for the site-specific modification of proteins. It consists of a hydrazide group (-NH-NH2) at one end of a polyethylene glycol (PEG) chain with eight repeating units. The hydrazide group reacts with carbonyl groups (aldehydes or ketones) on a protein to form a stable hydrazone bond. These carbonyl groups can be naturally present on the protein or can be introduced by oxidizing the sugar moieties of glycoproteins. The PEG chain is a hydrophilic polymer that can increase the solubility and stability of the labeled protein, helping to prevent aggregation.[1]
Q2: What are the primary causes of protein aggregation during this compound labeling?
A2: Protein aggregation during labeling can be caused by several factors:
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Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can destabilize the protein, leading to unfolding and aggregation.[2]
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High Protein Concentration: At high concentrations, proteins are more likely to interact with each other and aggregate.[3]
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Over-labeling: The attachment of too many PEG molecules can alter the protein's surface properties and lead to insolubility.
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Hydrophobicity of the Linker: While PEG itself is hydrophilic, other components of the labeling reagent or modifications to the protein can increase surface hydrophobicity, promoting aggregation.[2]
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Presence of Reducing Agents: For proteins with disulfide bonds, inappropriate concentrations of reducing agents can lead to the formation of intermolecular disulfide bonds and aggregation.[4]
Q3: What is the optimal pH for the hydrazide labeling reaction?
A3: The reaction between a hydrazide and a carbonyl group to form a hydrazone bond is most efficient in a slightly acidic buffer, typically between pH 4.5 and 6.0. This is because the reaction involves a rate-limiting dehydration step that is catalyzed by acid. However, the optimal pH will also depend on the stability of your specific protein. It is crucial to choose a pH that is a compromise between reaction efficiency and protein stability.
Q4: How can I detect and quantify protein aggregation?
A4: Several techniques can be used to detect and quantify protein aggregation:
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Visual Observation: The simplest method is to look for turbidity, cloudiness, or visible precipitates in your protein solution.
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Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein.
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Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of larger aggregates.
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UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate the presence of light-scattering aggregates.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound labeling that can lead to protein aggregation.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or cloudiness after adding this compound. | Suboptimal buffer conditions: Incorrect pH or ionic strength destabilizing the protein. | Optimize the reaction buffer. Screen a range of pH values (e.g., 5.0, 6.0, 7.0) and salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) to find the optimal conditions for your protein's stability. |
| High protein concentration: Increased intermolecular interactions leading to aggregation. | Reduce the protein concentration. If a high concentration is necessary, consider adding stabilizing excipients. | |
| Reagent addition method: Localized high concentration of the PEG reagent upon addition. | Add the this compound solution dropwise while gently stirring the protein solution to ensure uniform mixing. | |
| Increased aggregation detected by SEC or DLS after labeling. | Over-labeling: Too many PEG molecules attached to the protein. | Reduce the molar ratio of this compound to protein. Perform a titration to find the optimal ratio that provides sufficient labeling without causing aggregation. |
| Protein instability at the reaction temperature. | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down both the reaction and potential aggregation. | |
| Formation of intermolecular disulfide bonds. | If your protein has free cysteine residues, consider adding a reducing agent like DTT or TCEP to the buffer to prevent the formation of non-native disulfide bonds. | |
| Low labeling efficiency and protein aggregation. | Compromise between reaction pH and protein stability: The optimal pH for the hydrazone reaction may be destabilizing for the protein. | Consider using a catalyst, such as aniline, to increase the reaction rate at a more neutral pH where the protein is more stable. |
| Poor quality of the protein starting material: Presence of pre-existing aggregates. | Ensure the starting protein solution is free of aggregates by performing a purification step (e.g., SEC) immediately before labeling. |
Data Presentation
Table 1: Effect of Stabilizing Excipients on Protein Aggregation
| Stabilizer | Typical Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Preferential exclusion, increases the stability of the native protein structure. |
| Polyols (e.g., Glycerol, Sorbitol) | 10-20% (v/v) | Stabilizes proteins by creating a more favorable hydration shell. |
| Amino Acids (e.g., Arginine, Glycine) | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80) | 0.01-0.05% (v/v) | Reduces surface tension and prevents aggregation at interfaces. |
Table 2: Influence of Reaction Parameters on Labeling and Aggregation
| Parameter | Condition | Effect on Labeling Efficiency | Effect on Aggregation |
| pH | 4.5 - 6.0 | Higher | Potentially Higher (if protein is unstable) |
| 6.5 - 7.5 | Lower | Potentially Lower (if protein is more stable) | |
| Temperature | 4°C | Slower | Lower |
| Room Temperature (20-25°C) | Faster | Higher | |
| PEG:Protein Molar Ratio | Low (e.g., 5:1) | Lower | Lower |
| High (e.g., 50:1) | Higher | Higher | |
| Protein Concentration | Low (e.g., < 1 mg/mL) | Slower | Lower |
| High (e.g., > 5 mg/mL) | Faster | Higher |
Experimental Protocols
Protocol 1: this compound Labeling of a Glycoprotein
This protocol assumes the target protein is a glycoprotein.
1. Oxidation of Glycoprotein: a. Dissolve the glycoprotein in 100 mM sodium acetate buffer, pH 5.5, to a concentration of 5 mg/mL. b. Prepare a fresh 20 mM solution of sodium meta-periodate (NaIO4) in the same buffer. c. Add the NaIO4 solution to the glycoprotein solution to a final concentration of 10 mM. d. Incubate the reaction in the dark at room temperature for 30 minutes. e. Remove excess periodate using a desalting column (e.g., Sephadex G-25) equilibrated with 100 mM sodium acetate, pH 5.5.
2. Hydrazide Labeling: a. Prepare a 50 mM stock solution of this compound in an organic solvent like DMSO. b. Add the desired molar excess of the this compound stock solution to the oxidized glycoprotein solution. A starting point could be a 10-fold molar excess. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
3. Purification of Labeled Protein: a. Remove unreacted this compound and any aggregates by size exclusion chromatography (SEC).
Protocol 2: Detection of Aggregates by Size Exclusion Chromatography (SEC)
1. Sample Preparation: a. Centrifuge the protein sample at 10,000 x g for 15 minutes to remove large particulates. b. If necessary, filter the supernatant through a 0.22 µm syringe filter.
2. Chromatography: a. Equilibrate the SEC column with a suitable filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4). b. Inject the prepared protein sample onto the column. c. Monitor the elution profile using a UV detector at 280 nm.
3. Data Analysis: a. Aggregates, being larger, will elute before the monomeric protein. b. Quantify the percentage of aggregate by integrating the area of the aggregate peak(s) and the monomer peak.
Protocol 3: Detection of Aggregates by Dynamic Light Scattering (DLS)
1. Sample Preparation: a. Filter the protein sample through a 0.2 µm or smaller syringe filter directly into a clean DLS cuvette to remove dust and large particles. b. A sample volume of approximately 30 µL is typically required.
2. Instrument Setup: a. Set the instrument to the appropriate temperature for the measurement. b. Allow the sample to equilibrate to the set temperature for a few minutes.
3. Data Acquisition: a. Perform multiple measurements to ensure reproducibility. b. The instrument software will calculate the size distribution of the particles in the sample.
4. Data Analysis: a. A monodisperse sample will show a single, narrow peak corresponding to the monomeric protein. b. The presence of aggregates will be indicated by the appearance of larger peaks in the size distribution profile.
Visualizations
Caption: Workflow for this compound labeling of a glycoprotein.
Caption: General pathway of protein aggregation.
Caption: Troubleshooting logic for protein aggregation during labeling.
References
Optimizing pH for hydrazone bond formation with H2N-PEG8-Hydrazide
Welcome to the technical support center for H2N-PEG8-Hydrazide. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during hydrazone bond formation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for forming a hydrazone bond with this compound?
A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.0.[1] This is because a slightly acidic environment is necessary to protonate the carbonyl oxygen of an aldehyde or ketone, which increases its electrophilicity and facilitates the nucleophilic attack by the hydrazide.[1][2] However, at a very low pH, the hydrazide itself can become protonated, reducing its nucleophilicity and slowing the reaction rate.[1][2] For applications involving sensitive biomolecules, the reaction can be performed at a neutral pH (7.0-7.4), though the reaction rate will be slower.
Q2: How stable is the hydrazone bond formed with this compound?
A2: The stability of the hydrazone bond is pH-dependent. It is generally stable at a neutral pH (around 7.4) but is susceptible to hydrolysis under acidic conditions (pH < 6). This characteristic is often leveraged for the controlled release of molecules in the acidic environments of endosomes and lysosomes within cells. The structure of the carbonyl compound also plays a significant role; hydrazones formed from aromatic aldehydes are typically more stable to acid hydrolysis than those derived from aliphatic aldehydes due to resonance stabilization. Acylhydrazones, like those formed from this compound, are generally more stable at neutral pH compared to alkylhydrazones.
Q3: Is a catalyst required for the reaction between this compound and an aldehyde or ketone?
A3: While the reaction can proceed without a catalyst, the rate at neutral pH is often slow. Catalysts are frequently used to accelerate the reaction, especially when working with low concentrations of reactants. Aniline has been traditionally used, but more efficient catalysts, such as anthranilic acid and its derivatives, can significantly increase the reaction rate, even at neutral pH.
Q4: What are common side reactions to be aware of during hydrazone formation?
A4: A common side reaction is the formation of an azine, which can occur when the initially formed hydrazone reacts with a second equivalent of the aldehyde or ketone. This is more prevalent when using unsubstituted hydrazine, but can still be a consideration. Using a slight excess of the hydrazide can help minimize this side reaction. Additionally, the reversibility of the reaction means that hydrolysis can occur, especially in the presence of water and acidic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incorrect pH of the reaction buffer. | Optimize the reaction pH. Start with a mildly acidic buffer (e.g., sodium acetate, pH 4.5-6.0). If biomolecules are sensitive to low pH, use a neutral buffer (pH 7.0-7.4) and consider extending the reaction time or adding a catalyst. |
| Inefficient aldehyde/ketone starting material. | Ensure the purity and reactivity of your aldehyde or ketone. If generating the carbonyl on a biomolecule (e.g., via oxidation), confirm the efficiency of this step. Quench any residual oxidizing agents before adding the hydrazide. | |
| Low reactant concentrations. | Increase the concentration of one or both reactants. If concentrations are limited, the addition of a catalyst like aniline or 5-methoxyanthranilic acid can significantly improve the reaction rate. | |
| Product is Unstable and Disappears Over Time | Hydrolysis of the hydrazone bond. | Check the pH of your storage and analysis solutions. The hydrazone bond is labile at acidic pH. Store the conjugate at a neutral or slightly basic pH if possible. For applications requiring stability, consider forming the hydrazone from an aromatic aldehyde for increased stability. |
| Presence of catalytic impurities in plasma or cell media. | If working in biological media, be aware that plasma proteins can catalyze hydrolysis. Evaluate stability directly in the relevant medium. | |
| Formation of Unexpected Side Products | Azine formation. | Use a 1:1 molar ratio of the carbonyl compound to the hydrazide, or a slight excess of the hydrazide. Consider adding the carbonyl compound dropwise to the hydrazide solution to avoid localized excess. |
Quantitative Data Summary
Table 1: pH Optimization for Hydrazone Formation
| pH Range | Effect on Reaction | Recommendation |
| < 4.0 | Hydrazide protonation reduces nucleophilicity, slowing the reaction. | Generally avoid, unless the specific reactants require it. |
| 4.5 - 6.0 | Optimal range for most hydrazone formations. Balances carbonyl activation and hydrazide nucleophilicity. | Recommended for initial experiments with small molecules. |
| 6.0 - 7.4 | Slower reaction rates. | Suitable for bioconjugations with pH-sensitive molecules. Consider using a catalyst to improve efficiency. |
| > 7.4 | Reaction is generally slow. | Not typically recommended unless required by the stability of the reactants. |
Table 2: Factors Influencing Hydrazone Bond Stability
| Factor | Influence on Stability | Notes |
| pH | Stable at neutral pH (~7.4), labile at acidic pH (<6). | This property is key for pH-responsive release systems. |
| Carbonyl Structure | Aromatic aldehydes form more stable hydrazones than aliphatic aldehydes. | Consider an aromatic aldehyde for applications requiring higher stability. |
| Hydrazide Structure | Acylhydrazones (from this compound) are more stable at neutral pH than alkylhydrazones. | The acyl group provides electronic stabilization. |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Bond Formation
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Preparation of Reactants:
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Dissolve the aldehyde or ketone-containing molecule in a suitable reaction buffer (e.g., 100 mM sodium acetate, pH 4.7 for small molecules, or 100 mM sodium phosphate, 150 mM NaCl, pH 7.2 for biomolecules).
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Dissolve this compound in the same reaction buffer. A 1.5 to 10-fold molar excess of the hydrazide over the carbonyl compound is commonly used.
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-
Conjugation Reaction:
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Add the this compound solution to the aldehyde or ketone-containing solution.
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If using a catalyst, add the catalyst (e.g., 10-50 mM aniline or a more efficient catalyst like 5-methoxyanthranilic acid) to the reaction mixture.
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Incubate the reaction at room temperature for 2-4 hours. For reactions at neutral pH without a catalyst, longer incubation times (overnight) may be necessary.
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-
Monitoring and Purification:
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Monitor the reaction progress by a suitable analytical method such as LC-MS or HPLC.
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Once the reaction is complete, purify the conjugate using an appropriate technique like dialysis, size exclusion chromatography, or reverse-phase HPLC to remove excess reagents.
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Protocol 2: Assessing the pH Stability of a Hydrazone Conjugate
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Preparation of Buffers:
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Prepare a series of buffers at different pH values to mimic various biological environments (e.g., pH 7.4 for blood, pH 5.0 for endosomes, and pH 4.5 for lysosomes). Common buffer systems include phosphate-buffered saline (PBS) for pH 7.4, and acetate or citrate buffers for acidic pH.
-
-
Sample Preparation and Incubation:
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Prepare a stock solution of the purified hydrazone conjugate in a suitable solvent (e.g., DMSO or water).
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Dilute the stock solution into each of the prepared pH buffers to a final concentration suitable for your analytical method (e.g., 50-100 µg/mL). Ensure the final concentration of the organic solvent from the stock solution is low (<5%) to avoid affecting the buffer's pH.
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Incubate the samples at 37°C.
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-
Time-Point Analysis:
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At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each incubation mixture.
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Analyze the aliquots by a quantitative method such as HPLC or LC-MS to determine the percentage of the intact conjugate remaining.
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Plot the percentage of the intact conjugate versus time for each pH to determine the hydrolysis rate and half-life.
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Visualizations
Caption: Workflow for hydrazone bond formation and purification.
Caption: Decision tree for troubleshooting low yield in hydrazone formation.
Caption: The reversible nature of hydrazone bond formation.
References
Role of aniline catalyst in H2N-PEG8-Hydrazide conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals using H2N-PEG8-Hydrazide for conjugation, with a focus on the role of the aniline catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the role of aniline in the conjugation of this compound to an aldehyde or ketone-containing molecule?
Aniline acts as a nucleophilic catalyst in the formation of a hydrazone bond between the hydrazide group of this compound and a carbonyl group (aldehyde or ketone) on a target molecule.[1][2] The reaction, known as hydrazone ligation, can be slow at neutral pH. Aniline significantly accelerates this reaction.[3][4]
The mechanism involves the aniline first reacting with the carbonyl compound to form a more reactive Schiff base intermediate. This intermediate is more susceptible to nucleophilic attack by the hydrazide, leading to a faster overall reaction rate compared to the uncatalyzed reaction.[2]
Q2: Why is my this compound conjugation reaction slow at neutral pH (7.0-7.4)?
The rate-limiting step of hydrazone formation at neutral pH is the dehydration of the tetrahedral intermediate formed after the initial nucleophilic attack of the hydrazide on the carbonyl group. This step is not efficiently catalyzed without the presence of an acid or a nucleophilic catalyst like aniline. While the reaction is possible at neutral pH, it is often very slow, which can be impractical for many bioconjugation applications.
Q3: What is the optimal pH for an aniline-catalyzed this compound conjugation?
The optimal pH for aniline-catalyzed hydrazone formation is typically in the mildly acidic range, around pH 4.5 to 6.0. This pH range provides a balance between protonating the carbonyl group to increase its electrophilicity and ensuring that the hydrazide remains sufficiently nucleophilic (not overly protonated). However, aniline has been shown to be an effective catalyst at physiological pH (up to 7.4) as well, significantly increasing the reaction rate compared to the uncatalyzed reaction.
Q4: Are there alternatives to aniline as a catalyst?
Yes, several other catalysts have been developed that can be more efficient than aniline. These include aniline derivatives with electron-donating groups, such as p-toluidine and p-anisidine, which have shown superior performance in both protic and aprotic solvents. Other effective catalysts include 5-methoxyanthranilic acid and m-phenylenediamine (mPDA), which can offer even greater rate enhancements than aniline, especially at neutral pH.
Q5: How stable is the resulting hydrazone bond?
The hydrazone bond is relatively stable, particularly at physiological pH. However, it is known to be reversible under acidic conditions. This property can be advantageous for applications such as drug delivery systems, where the payload can be released in the acidic environment of endosomes or lysosomes.
Troubleshooting Guide
| Issue | Potential Cause | Recommendation |
| Low or No Conjugation Product | Suboptimal pH: The reaction pH is too high (above 8) or too low (below 4), reducing the reaction rate. | Adjust the pH of the reaction buffer to the optimal range of 4.5-6.0. If the biomolecule is sensitive to low pH, perform the reaction at pH 7.0-7.4 and ensure the presence of an aniline catalyst. |
| Inefficient Catalysis: The concentration of the aniline catalyst is too low, or the catalyst has degraded. | Increase the aniline concentration (typically in the range of 10-100 mM). Prepare fresh aniline solutions, as it can oxidize over time. Consider using a more potent catalyst like 5-methoxyanthranilic acid or mPDA. | |
| Low Reactivity of Carbonyl: The aldehyde or ketone on the target molecule is sterically hindered or electronically deactivated. Ketones, in general, are less reactive than aldehydes. | Increase the reaction time and/or temperature if the biomolecules are stable under such conditions. A higher concentration of the catalyst may also help overcome lower reactivity. | |
| Hydrolysis of Reactants: The this compound or the target molecule may be unstable and prone to hydrolysis in aqueous buffers. | Use fresh reagents and consider performing the reaction in a buffer with a lower water activity, if compatible with the biomolecules. | |
| Precipitation During Reaction | Poor Solubility: The this compound, target molecule, or the resulting conjugate may have limited solubility in the reaction buffer. | Add a co-solvent such as DMSO or DMF (typically up to 10-20% v/v) to improve solubility. Ensure that the co-solvent is compatible with the biomolecules. |
| Aggregation of Biomolecules: The conjugation process or the reaction conditions (e.g., pH, temperature) may be causing the protein or other biomolecule to aggregate. | Optimize the reaction conditions to be as gentle as possible. The PEG spacer on the this compound is designed to improve solubility and reduce aggregation. If aggregation persists, consider using a linker with a longer PEG chain. | |
| Loss of Biological Activity of the Conjugated Molecule | Modification of Critical Residues: The conjugation reaction or the preceding steps (e.g., oxidation to generate aldehydes) may have modified amino acid residues essential for the biomolecule's function. | If generating aldehydes via oxidation of glycans on an antibody, ensure the oxidation conditions are mild and specific to the Fc region to avoid damaging the antigen-binding sites. |
| Steric Hindrance: The conjugated this compound moiety may be sterically blocking an active site or binding interface. | The site-specific nature of glycan conjugation is intended to minimize this. If issues persist, a linker with a different length or geometry may be necessary. |
Quantitative Data Summary
Table 1: Reaction Conditions for Aniline-Catalyzed Hydrazone Ligation
| Parameter | Recommended Range | Notes |
| pH | 4.5 - 7.4 | Optimal rates are typically observed at the lower end of this range. |
| Aniline Concentration | 10 - 100 mM | Higher concentrations generally lead to faster reactions. |
| Temperature | 4 - 37 °C | The reaction can be performed at room temperature or refrigerated. Higher temperatures can increase the rate but may affect biomolecule stability. |
| Reaction Time | 1 - 24 hours | The required time depends on the reactivity of the substrates, pH, and catalyst concentration. |
| Molar Excess of this compound | 10 - 50 fold | A molar excess of the PEG-hydrazide is often used to drive the reaction to completion. |
Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed Conjugation of this compound to an Aldehyde-Containing Protein
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and application.
Materials:
-
Aldehyde-functionalized protein (e.g., an oxidized antibody)
-
This compound
-
Aniline
-
Conjugation Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5 or 0.1 M PBS, pH 7.4)
-
Anhydrous DMSO
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: Prepare the aldehyde-functionalized protein at a concentration of 1-10 mg/mL in the chosen conjugation buffer.
-
This compound Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL or ~20 mM).
-
Aniline Stock Solution: Prepare a fresh stock solution of aniline (e.g., 1 M in DMSO).
-
Conjugation Reaction:
-
To the protein solution, add the this compound stock solution to achieve the desired molar excess (e.g., 50-fold).
-
Add the aniline stock solution to the reaction mixture to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Following the incubation, purify the conjugate from excess this compound and aniline using size-exclusion chromatography (SEC) or another suitable purification method like dialysis or centrifugal filtration.
-
-
Characterization: Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and functional assays to determine the degree of labeling and retention of biological activity.
Visualizations
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient bioconjugation of protein capture agents to biosensor surfaces using aniline-catalyzed hydrazone ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions to consider with H2N-PEG8-Hydrazide
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using H2N-PEG8-Hydrazide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound?
A1: The core functionality of this compound lies in the reaction between its terminal hydrazide group (-NHNH₂) and a carbonyl group (an aldehyde or ketone) on a target molecule. This nucleophilic addition-elimination reaction forms a stable hydrazone bond (C=N-NH).[1] The reaction is acid-catalyzed and is most efficient in a slightly acidic environment (pH 5-7).[1]
Q2: What are the main applications of this compound?
A2: this compound is a versatile heterobifunctional linker used in various bioconjugation applications. Its primary uses include linking drugs to antibodies or proteins, functionalizing surfaces, and modifying glycoproteins after mild oxidation of their sugar moieties to generate aldehyde groups.[1] The PEG8 spacer enhances solubility and reduces steric hindrance.
Q3: How stable is the hydrazone bond formed with this compound?
A3: The stability of the hydrazone bond is highly dependent on pH. It is generally stable at neutral pH (around 7.4) but is susceptible to hydrolysis under acidic conditions (pH < 6).[2][3] This pH-dependent lability is a key feature exploited in drug delivery systems for release in acidic endosomal or lysosomal compartments. Hydrazones formed from aromatic aldehydes are generally more stable than those derived from aliphatic aldehydes.
Q4: Can I use this compound to link to carboxylic acids?
A4: While the primary target of the hydrazide group is a carbonyl, it can react with carboxylic acids in the presence of a carbodiimide activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). However, this is a potential side reaction to be aware of if your target molecule contains both carbonyl and carboxyl groups.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments with this compound.
Issue 1: Low or No Conjugation Yield
Low yield is a common problem that can often be resolved by optimizing reaction conditions.
| Potential Cause | Recommended Solution | Citation |
| Suboptimal pH | The optimal pH for hydrazone formation is typically between 4.5 and 6.0. At pH below 3, the hydrazide can be protonated and rendered unreactive. Above pH 7, the reaction can be very slow. Adjust your reaction buffer to the optimal pH range. | |
| Interfering Substances in Buffers | Buffers containing primary or secondary amines (e.g., Tris) can compete with the hydrazide for reaction with the carbonyl group. Residual acetone from cleaning glassware can also react with the hydrazide. Use amine-free buffers like MES, HEPES, or acetate, and ensure glassware is thoroughly rinsed with a non-ketonic solvent like ethanol followed by water. | |
| Slow Reaction Kinetics | Some reactant pairs exhibit inherently slow kinetics. To accelerate the reaction, you can increase the temperature if your molecules are stable. Alternatively, use a catalyst like aniline, which can significantly increase the reaction rate, especially at neutral pH. | |
| Steric Hindrance | Bulky groups near the reactive carbonyl or on the hydrazide itself can impede the reaction. Increasing the reaction time and/or temperature may help overcome this. | |
| Instability of Reactants | Ensure the aldehyde or ketone on your target molecule is stable under the planned conjugation conditions. |
Issue 2: Premature Cleavage of the Hydrazone Linker
The hydrazone bond's stability is pH-dependent, and premature cleavage can occur if not handled correctly.
| Potential Cause | Recommended Solution | Citation |
| Acidic Buffer or Storage Conditions | Storing the conjugate in an acidic buffer will lead to hydrolysis of the hydrazone bond. Store the final conjugate in a neutral buffer (pH 7.0-7.4). | |
| Inherent Instability of the Hydrazone Formed | The electronic and steric properties of the conjugated molecules influence the stability of the hydrazone bond. Hydrazones from aliphatic aldehydes are less stable than those from aromatic aldehydes. If stability is critical, consider using an aromatic aldehyde or switching to a more stable linkage like an oxime. | |
| Catalysis in Biological Media | Plasma contains proteins and other molecules that can catalyze the hydrolysis of hydrazone bonds, even at neutral pH. If your application involves plasma, it is crucial to test the stability of your conjugate in a relevant biological matrix. |
Issue 3: Unexpected Side Reactions
Side reactions can consume your starting materials and complicate purification.
| Potential Cause | Recommended Solution | Citation |
| Azine Formation | If the carbonyl compound is in excess and reacts with both ends of a hydrazine molecule, an azine can form. This is more common with unsubstituted hydrazine. Using a slight molar excess of the this compound can help minimize this side reaction. | |
| Reaction with Carboxyl Groups | If your reaction mixture contains a carbodiimide (like EDC) and your target molecule has carboxylic acid groups, the hydrazide may react with them. Ensure your reaction conditions are optimized for selective hydrazone formation by avoiding such activators unless intended. | |
| Oxidation of the Hydrazide | The hydrazide group can be susceptible to oxidation. It is recommended to store the this compound protected from light and air. | |
| Decomposition during Purification | Free hydrazones can be sensitive to silica gel used in column chromatography. Consider alternative purification methods like dialysis, size-exclusion chromatography, or using basic alumina for chromatography. |
Quantitative Data Summary
The following table summarizes key quantitative data related to hydrazone bond formation and stability.
| Parameter | Value | Significance | Citation |
| Relative Hydrolysis Rate (Hydrazone vs. Oxime) | Hydrazone hydrolysis rate is ~160-600 times faster than oxime hydrolysis at pH 7.0. | Oximes are significantly more stable than hydrazones, making them a better choice for applications requiring a permanent linkage. | |
| Aniline Catalysis Rate Enhancement | Aniline (10 mM) can increase the rate of hydrazone formation by approximately 70-fold at pH 5.7. | Catalysis is highly effective for accelerating the reaction, especially at non-optimal pH or with low reactant concentrations. | |
| Optimal pH for Formation | ~4.5 | This pH provides a balance between protonating the carbonyl group to activate it and not protonating the hydrazide, which would deactivate it. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation to an Aldehyde-Containing Protein
-
Preparation of Protein : If the protein does not have a native aldehyde group, it can be introduced by mild oxidation of N-terminal serine/threonine residues or sugar moieties using sodium meta-periodate. Ensure the protein is in an amine-free buffer (e.g., MES, HEPES, or PBS at pH 6.0-7.0).
-
Reaction Setup : Dissolve the this compound in the same reaction buffer. A 1.5 to 10-fold molar excess of the hydrazide over the aldehyde is commonly used.
-
Conjugation Reaction : Add the this compound solution to the aldehyde-containing protein solution. If a catalyst is desired to speed up the reaction at near-neutral pH, aniline can be added to a final concentration of 10-50 mM.
-
Incubation : Incubate the reaction mixture at room temperature for 2-4 hours. The optimal time may vary depending on the reactants and their concentrations.
-
Purification : Remove the excess this compound and any byproducts by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Stability Assessment of a Hydrazone-Linked Conjugate
-
Buffer Preparation : Prepare buffers at the desired pH values to mimic different biological environments (e.g., pH 7.4 for blood, pH 5.0 for endosomes).
-
Sample Preparation : Prepare a stock solution of the purified hydrazone-linked conjugate.
-
Incubation : Dilute the conjugate stock solution into the different pH buffers and incubate at 37°C.
-
Time Points : At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each sample.
-
Analysis : Analyze the aliquots by a suitable method such as HPLC or LC-MS to quantify the amount of intact conjugate and released payload. This will allow for the determination of the hydrolysis rate at different pH values.
Visualizations
Caption: A typical experimental workflow for bioconjugation using this compound.
Caption: A decision-making diagram for troubleshooting low yield in hydrazone ligation.
Caption: The reversible reaction pathway for hydrazone formation and its acid-catalyzed hydrolysis.
References
Technical Support Center: Purification of H2N-PEG8-Hydrazide Conjugated Proteins
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of proteins conjugated with H2N-PEG8-Hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of purifying this compound conjugated proteins? A1: The main objective is to separate the successfully conjugated protein from unreacted this compound linker, reaction byproducts, and any unconjugated protein. This ensures the purity and accurate characterization of the final bioconjugate.
Q2: Which purification methods are most effective for removing unreacted this compound? A2: Size-based separation techniques are the most effective due to the significant molecular weight difference between the protein conjugate and the small linker molecule (~455.54 Da).[1] The most commonly used methods are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[2][3]
Q3: How can I confirm that the unreacted linker has been successfully removed? A3: The removal of the free linker can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion HPLC (SEC-HPLC) or Reversed-Phase HPLC (RP-HPLC).[4][5] These methods can separate the conjugated protein, unconjugated protein, and the free linker, allowing for an assessment of purity. Mass spectrometry can also be used to confirm the mass of the final conjugate.
Q4: What is the stability of the hydrazone bond during purification? A4: The hydrazone bond formed between the protein's aldehyde/ketone group and the hydrazide linker is sensitive to acidic conditions and can undergo hydrolysis. Therefore, it is crucial to perform purification steps using buffers at a neutral or slightly basic pH (e.g., pH 6.5-7.4) to maintain the integrity of the conjugate.
Q5: Can I use Ion-Exchange Chromatography (IEC) for purification? A5: While IEC can be used, it often presents challenges for PEGylated proteins. The PEG chains can shield the protein's charges, leading to weaker binding to the IEC resin and altered elution profiles. This "steric hindrance" can make separating different PEGylated forms or removing unconjugated protein difficult.
Q6: What is a suitable Molecular Weight Cut-Off (MWCO) for dialysis or TFF membranes? A6: To effectively remove the small this compound linker (MW ~455.54 Da), a membrane with an MWCO significantly smaller than the protein conjugate should be chosen. A 3-5 kDa MWCO is often a good starting point, as it is typically 3-5 times smaller than the conjugate but large enough to allow the free passage of the linker.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound conjugated proteins.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Conjugate | Non-specific Binding: The protein conjugate is adsorbing to the purification matrix (e.g., chromatography resin, dialysis/TFF membrane). | For SEC: Use a column with a matrix known for low protein binding. Consider adding mobile phase modifiers, such as arginine, to reduce non-specific interactions. For Dialysis/TFF: Select membranes made from low-protein-binding materials like regenerated cellulose. Pre-conditioning the membrane with a blocking agent may also help. |
| Precipitation of Conjugate | Buffer Incompatibility: Changes in buffer composition (pH, ionic strength) or protein concentration during purification can lead to insolubility and aggregation. | Ensure the buffer system is optimal for the conjugate's stability throughout the process. When performing buffer exchange, introduce the new buffer gradually to avoid osmotic shock. The PEG spacer on the linker is designed to improve solubility, but some payloads can counteract this effect. |
| Incomplete Removal of Unreacted Linker | Inappropriate MWCO (Dialysis/TFF): The membrane's molecular weight cut-off is too large, retaining the linker, or too close to the conjugate's MW. | Select a membrane with an MWCO that is 3-5 times smaller than the conjugate but large enough to allow the linker to pass through (e.g., 3-5 kDa MWCO). |
| Insufficient Buffer Exchanges (Dialysis/TFF): A single buffer exchange is often inadequate for complete removal. | For dialysis, perform multiple, sequential changes of a large volume of dialysis buffer. For TFF, perform a sufficient number of diavolumes (typically 5-10) to wash out the linker. | |
| Poor Resolution (SEC): The column is not adequately separating the large conjugate from the small linker molecule. | Optimize the flow rate; slower flow rates generally provide better resolution. Ensure the column has the appropriate separation range for your conjugate's size. | |
| Loss of Protein Activity | Harsh Oxidation Conditions: If aldehydes were introduced via periodate oxidation, overly harsh conditions may have damaged critical amino acid residues, particularly in antigen-binding regions of antibodies. | Use the mildest effective concentration of the oxidizing agent (e.g., sodium periodate). After purification, perform a functional assay (e.g., ELISA for antibodies) to compare the activity of the conjugate to the unmodified protein. |
| Cleavage of Hydrazone Bond | Acidic Buffer Conditions: The hydrazone bond is labile at low pH. | Maintain a neutral pH (e.g., PBS pH 7.4) throughout all purification steps, including sample loading, washing, and elution. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. The larger conjugated protein will elute first, followed by the smaller, unreacted this compound linker.
Materials:
-
SEC column with an appropriate fractionation range for the protein conjugate
-
HPLC or chromatography system
-
Mobile phase buffer compatible with the conjugate (e.g., PBS, pH 7.4)
-
0.22 µm syringe filter
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase buffer until a stable baseline is achieved.
-
Filter the crude conjugation reaction mixture through a 0.22 µm syringe filter to remove any particulates.
-
Inject the filtered sample onto the equilibrated column.
-
Run the chromatography method at an optimized flow rate. Slower flow rates often yield better resolution between the conjugate and free linker.
-
Monitor the elution profile using a UV detector, typically at 280 nm for proteins.
-
Collect fractions corresponding to the eluting peaks. The first major peak should be the purified this compound conjugated protein.
-
Analyze the collected fractions by SDS-PAGE or HPLC to confirm purity.
Protocol 2: Purification by Dialysis
Dialysis is a process where a semi-permeable membrane is used to separate molecules based on size. It is effective for removing small molecules like the unreacted linker from a solution of large proteins.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3-5 kDa)
-
Large volume of dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
-
Beaker or container large enough to hold the dialysis buffer and sample
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).
-
Load the crude conjugation reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Place the sealed dialysis unit into a container with a large volume of cold (4°C) dialysis buffer (e.g., 100-200 times the sample volume).
-
Stir the buffer gently on a stir plate.
-
Allow dialysis to proceed for several hours (e.g., 4 hours to overnight).
-
Replace the dialysis buffer with a fresh batch and continue dialysis. Perform at least 2-3 buffer changes to ensure complete removal of the unreacted linker.
-
After the final dialysis period, recover the purified protein conjugate from the tubing or cassette.
Protocol 3: Purification by Tangential Flow Filtration (TFF)
TFF, or cross-flow filtration, is a rapid and efficient method for buffer exchange and removing small molecules. It is highly scalable and suitable for larger sample volumes.
Materials:
-
TFF system (pump, reservoir, tubing)
-
TFF membrane cassette or hollow fiber module with an appropriate MWCO (e.g., 5 kDa)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
Procedure:
-
Assemble and prepare the TFF system according to the manufacturer's protocol, including flushing with water and equilibrating with the diafiltration buffer.
-
Add the crude conjugation sample to the system's reservoir.
-
Begin recirculating the sample across the membrane surface at the recommended cross-flow rate.
-
Apply transmembrane pressure (TMP) to drive the buffer and the small unreacted linker through the membrane into the permeate.
-
Perform diafiltration by adding fresh diafiltration buffer to the reservoir at the same rate that permeate is being removed. This continuously washes the unreacted linker out of the sample.
-
Continue this process for a sufficient number of diavolumes (typically 5-10) to achieve the desired purity.
-
Once the linker has been removed, the purified conjugate can be concentrated by stopping the addition of new buffer while continuing to remove permeate.
-
Recover the concentrated, purified sample from the reservoir.
Visualizations
Caption: Experimental workflow for protein conjugation and purification.
Caption: Troubleshooting decision tree for purification issues.
Caption: Principle of separation by Size Exclusion Chromatography.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years - ProQuest [proquest.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Hydrazone Linkage in Bioconjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrazone-linked bioconjugates. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you address the challenges associated with hydrazone linkage instability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrazone bond cleavage in bioconjugates?
A1: The primary mechanism of hydrazone bond cleavage in vivo is acid-catalyzed hydrolysis.[1] Hydrazone linkers are designed to be stable at the physiological pH of blood (approximately 7.4) but are labile and cleave under the acidic conditions found in cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][] This pH-dependent stability is crucial for the controlled release of a payload within the target cell, which minimizes premature release into systemic circulation.[1] The hydrolysis process begins with the protonation of the imine nitrogen, followed by a nucleophilic attack from a water molecule, leading to the cleavage of the C-N bond and the release of the conjugated molecule.[3]
Q2: How do chemical structures and substituents affect the stability of a hydrazone bond?
A2: The chemical structure of the carbonyl and hydrazine precursors significantly influences the stability of the resulting hydrazone bond. Key factors include:
-
Aromatic vs. Aliphatic Groups: Hydrazones derived from aromatic aldehydes or ketones are generally more stable than those from aliphatic counterparts. This increased stability is attributed to the conjugation of the hydrazone's C=N double bond with the aromatic ring, which delocalizes electron density.
-
Electronic Properties of Substituents: The rate of hydrolysis is affected by substituents on the carbonyl partner. Electron-donating groups on the aldehyde or ketone increase the electron density of the hydrazone carbon, making it more resistant to nucleophilic attack by water and thus more stable. Conversely, electron-withdrawing groups on the hydrazine moiety can decrease stability.
Q3: What are the stability differences between alkylhydrazones, acylhydrazones, and oximes?
A3: There are significant differences in the hydrolytic stability of these common bioconjugation linkages:
-
Oximes: These are substantially more stable than hydrazones. The rate constants for oxime hydrolysis can be nearly 1,000-fold lower than those for simple hydrazones, making them a linkage of choice when high stability is required.
-
Acylhydrazones: Compared to alkylhydrazones, acylhydrazones are generally more resistant to hydrolysis at neutral pH but can be more labile at acidic pH. This characteristic makes them highly suitable for drug delivery applications that require stability in circulation followed by rapid cleavage inside acidic cellular compartments.
-
Alkylhydrazones: Among the three, alkylhydrazones are typically the most susceptible to hydrolysis.
Q4: Why is there often a discrepancy between hydrazone stability in buffer versus in plasma?
A4: Hydrazone linkers frequently show lower stability in plasma compared to a standard buffer at the same pH. This occurs because plasma is a complex biological matrix containing proteins (like albumin) and other low-molecular-weight components (like amino acids) that can catalyze the hydrolysis of the hydrazone bond. This can lead to a higher rate of premature drug release than predicted by buffer-only studies. Therefore, performing stability studies in plasma is critical for a more accurate prediction of in vivo performance.
Troubleshooting Guide
This guide addresses common issues encountered during the development and testing of hydrazone-linked bioconjugates.
Issue 1: Premature Payload Release in Plasma Stability Assays
-
Question: My hydrazone-linked ADC shows acceptable stability in pH 7.4 buffer, but releases the payload too quickly in a plasma incubation study. What are the potential causes and solutions?
-
Answer: This is a common challenge stemming from the catalytic effect of plasma components.
-
Cause: Plasma proteins and amino acids can accelerate hydrazone hydrolysis. The specific structure of your linker may be particularly susceptible to this catalysis.
-
Solutions:
-
Modify the Linker Structure: Increase the intrinsic stability of the hydrazone bond. Consider replacing an aliphatic aldehyde/ketone precursor with an aromatic one, which enhances stability through resonance.
-
Introduce Stabilizing Groups: Incorporate electron-donating groups near the carbonyl component of the hydrazone to decrease its susceptibility to nucleophilic attack.
-
Switch to an Acylhydrazone: If using an alkylhydrazone, switching to an acylhydrazone can improve stability at neutral pH while maintaining lability at acidic pH.
-
-
Issue 2: Incomplete or Slow Payload Release at Target pH
-
Question: My bioconjugate is highly stable in plasma, but it doesn't release the payload efficiently when incubated at an acidic pH (e.g., pH 5.0) designed to mimic the lysosomal environment. How can I improve release kinetics?
-
Answer: The linker may be too stable for the intended release mechanism.
-
Cause: Aromatic aldehyde-derived hydrazones, while stable at neutral pH, can sometimes be too resistant to hydrolysis even under acidic conditions for effective drug release.
-
Solutions:
-
Tune Electronic Properties: Introduce electron-withdrawing groups on the hydrazine portion or less potent electron-donating groups on the carbonyl portion to fine-tune the hydrolysis rate.
-
Revert to Aliphatic Systems: An aliphatic aldehyde-derived hydrazone is much more unstable and will hydrolyze rapidly at acidic pH. While this may compromise plasma stability, a balance can be sought through careful structural selection.
-
Optimize Substituents: The length and nature of acyl hydrazide chains in aliphatic systems can influence the hydrolysis rate. Experiment with different chain lengths to find an optimal balance between stability and release.
-
-
Issue 3: Bioconjugate Aggregation During Storage or Incubation
-
Question: My ADC preparation shows signs of aggregation over time. What factors related to the hydrazone linker could be contributing to this?
-
Answer: Aggregation is often related to the overall physicochemical properties of the ADC, which the linker and payload can influence.
-
Cause: Payloads are often hydrophobic. High drug-to-antibody ratios (DAR) increase the overall hydrophobicity of the ADC, promoting aggregation. While not a direct failure of the hydrazone bond itself, linker chemistry is integral to the ADC design.
-
Solutions:
-
Optimize DAR: Aim for a lower, more controlled DAR during conjugation to reduce hydrophobicity.
-
Incorporate Solubilizing Moieties: Use linkers that include hydrophilic components, such as polyethylene glycol (PEG), to improve the overall solubility and stability of the ADC.
-
Formulation Optimization: Ensure the ADC is stored in an optimal buffer at the correct pH and temperature. Excipients may be needed to prevent aggregation.
-
-
Data Presentation: Comparative Stability of Hydrazone Linkers
The stability of a hydrazone linker is highly dependent on its chemical structure and the ambient pH. The following tables summarize quantitative data from various studies to provide a comparative overview. Note: Experimental conditions may vary between studies, so direct comparisons should be made with caution.
Table 1: pH-Dependent Stability of Different Hydrazone Linker Types
| Linker Type | Precursors | pH | Incubation Conditions | Stability Metric (Half-life, t½ or % Release) | Reference(s) |
| Acylhydrazone | Aromatic Ketone (AcBut) + Acyl Hydrazide | 7.4 | 37°C, 24 h | 6% release | |
| 4.5 | 37°C, 24 h | 97% release | |||
| Acylhydrazone | Phenylketone-derived | Plasma | In vivo / in vitro | t½ ≈ 2 days | |
| Alkylhydrazone | Aliphatic Aldehyde + Acyl Hydrazide | 7.4 | 37°C, Buffer | Relatively unstable (e.g., >30% release after 5h for some structures) | |
| 5.5 | 37°C, Buffer | Very unstable (complete hydrolysis within minutes) | |||
| Aromatic Hydrazone | Aromatic Aldehyde + Acyl Hydrazide | 7.4 | 37°C, 72 h | Highly stable (t½ not reached) | |
| 5.5 | 37°C, 48 h | Highly stable (t½ not reached) | |||
| Oxime Linker | Carbonyl + Alkoxyamine | Acidic | Buffer | ~1000x more stable than simple hydrazones |
Visualizations & Diagrams
The following diagrams illustrate key mechanisms and workflows related to hydrazone bioconjugates.
Caption: Mechanism of acid-catalyzed hydrazone bond hydrolysis.
Caption: Intracellular processing of a hydrazone-linked ADC.
Caption: Experimental workflow for in vitro hydrazone stability testing.
Experimental Protocols
Protocol 1: In Vitro Stability Assessment in Buffer
This protocol details a standard procedure to evaluate the hydrolytic stability of a hydrazone-linked bioconjugate at different pH values.
-
Objective: To determine the half-life (t½) of a hydrazone linkage in buffered solutions mimicking physiological and endosomal/lysosomal pH.
-
Materials:
-
Hydrazone-linked bioconjugate
-
Organic solvent (e.g., DMSO, acetonitrile) for stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate or citrate buffer, pH 5.0
-
Incubator or water bath set to 37°C
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
-
Methodology:
-
Preparation of Buffers: Prepare sterile-filtered buffers at the desired pH values (e.g., pH 7.4 and pH 5.0).
-
Sample Preparation:
-
Prepare a concentrated stock solution of the hydrazone-linked compound in a suitable organic solvent (e.g., 1-10 mg/mL in DMSO).
-
Dilute the stock solution into each of the prepared buffers to a final concentration appropriate for the analytical method (e.g., 10-100 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to not interfere with the hydrolysis kinetics.
-
-
Incubation: Incubate all samples in sealed vials at 37°C to simulate physiological temperature.
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Immediately analyze the aliquots by RP-HPLC or LC-MS. The analytical method should be optimized to clearly separate the intact bioconjugate from its hydrolysis products.
-
-
Data Analysis:
-
For each time point, quantify the peak area corresponding to the intact hydrazone conjugate.
-
Calculate the percentage of intact conjugate remaining relative to the amount at T=0.
-
Plot the percentage of intact conjugate versus time and determine the half-life (t½) by fitting the data to a first-order decay model.
-
-
Protocol 2: In Vitro Stability Assessment in Plasma
This protocol evaluates stability in a more biologically relevant matrix to account for enzymatic or protein-catalyzed hydrolysis.
-
Objective: To determine the half-life (t½) of a hydrazone linkage in plasma.
-
Materials:
-
Hydrazone-linked bioconjugate
-
Frozen plasma (human, mouse, or rat) containing an anticoagulant (e.g., heparin, EDTA)
-
Incubator or water bath set to 37°C
-
Cold organic solvent (e.g., acetonitrile or methanol), preferably containing an internal standard for LC-MS analysis
-
Centrifuge
-
LC-MS/MS system
-
-
Methodology:
-
Plasma Preparation: Thaw frozen plasma from multiple donors at 37°C and pool if necessary.
-
Sample Preparation:
-
Prepare a concentrated stock solution of the bioconjugate as described in Protocol 1.
-
Spike the plasma with the stock solution to the desired final concentration, minimizing the final solvent percentage.
-
-
Incubation: Incubate the plasma samples at 37°C.
-
Time-Point Sampling and Processing:
-
At various time points, withdraw aliquots of the plasma sample.
-
To stop the reaction and remove proteins, immediately add 3-4 volumes of a cold organic solvent (e.g., acetonitrile).
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., >12,000 x g for 10 minutes) to pellet the precipitated proteins.
-
-
Analysis of Supernatant:
-
Carefully collect the supernatant, which contains the intact conjugate and any released payload.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the amount of the intact conjugate.
-
-
Data Analysis:
-
Determine the concentration of the intact conjugate at each time point.
-
Calculate the half-life (t½) of the conjugate in plasma as described in the buffer stability protocol.
-
-
References
Technical Support Center: Molar Ratio Optimization for H2N-PEG8-Hydrazide and Protein Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H2N-PEG8-Hydrazide and protein conjugation. Our goal is to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein for efficient conjugation?
A1: The optimal molar ratio can vary depending on the specific protein and the number of available aldehyde or ketone groups. A common starting point is a molar excess of the this compound reagent in the range of 10:1 to 50:1 (PEG:protein).[1][2] It is highly recommended to perform small-scale pilot experiments with varying molar ratios to determine the optimal condition for your specific protein that yields efficient labeling without causing aggregation.[1]
Q2: At what pH should I perform the hydrazide-protein conjugation reaction?
A2: The reaction between a hydrazide and an aldehyde or ketone to form a hydrazone bond is most efficient in a slightly acidic buffer, typically between pH 5.0 and 7.0.[1][3] However, the reaction can also proceed at neutral pH (7.0-7.4), which is beneficial for proteins that are not stable under acidic conditions. The ideal pH should be determined empirically, considering both the reaction efficiency and the stability of your specific protein.
Q3: Can I use a catalyst to improve the reaction efficiency?
A3: Yes, a catalyst can be used to increase the rate and efficiency of the hydrazone bond formation. Aniline is a commonly used catalyst for this reaction. Using a catalyst can be particularly useful when working with low protein concentrations or less reactive carbonyl groups.
Q4: My protein is precipitating after adding the this compound. What could be the cause and how can I prevent it?
A4: Protein precipitation or aggregation upon addition of a PEGylating reagent can be a common issue. Several factors can contribute to this:
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Suboptimal Buffer Conditions: Ensure the pH and ionic strength of your reaction buffer are optimal for your protein's stability.
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High Local Concentration of Reagent: Prepare a stock solution of this compound in a suitable organic solvent like DMSO and add it slowly to the protein solution while gently mixing. This prevents localized high concentrations of the reagent that can lead to aggregation.
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Protein Concentration: Very high protein concentrations can sometimes be more prone to aggregation. Consider optimizing the protein concentration.
The PEG component of the this compound is hydrophilic and generally increases the solubility and stability of proteins by forming a protective layer.
Q5: How stable is the hydrazone bond formed between the PEG-hydrazide and the protein?
A5: The hydrazone bond is generally stable at neutral pH. However, it is susceptible to hydrolysis under acidic conditions, which can be a desirable feature for applications requiring pH-dependent release of the conjugated molecule, for instance, in the acidic environment of endosomes or tumors. The stability can also be influenced by the structure of the aldehyde or ketone on the protein; for example, hydrazones formed from aromatic aldehydes tend to be more stable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect pH of the reaction buffer. | Optimize the reaction pH within the 5.0-7.4 range. Start with a mildly acidic buffer (e.g., pH 6.0) and test neutral conditions if protein stability is a concern. |
| Low molar ratio of PEG-Hydrazide. | Increase the molar excess of this compound. Test a range from 10:1 to 50:1 (PEG:protein). | |
| Insufficient reaction time or temperature. | Increase the incubation time (e.g., 2-4 hours at room temperature, or overnight at 4°C) or slightly increase the temperature if the protein is stable. | |
| Inactive aldehyde/ketone groups on the protein. | Ensure that the aldehyde or ketone groups on the protein were successfully generated and are accessible for reaction. | |
| Protein Aggregation/Precipitation | Suboptimal buffer conditions (pH, ionic strength). | Screen different buffer conditions to find the optimal one for your protein's stability during the conjugation reaction. |
| High local concentration of the PEG reagent upon addition. | Prepare a stock solution of this compound in DMSO and add it to the protein solution slowly with gentle mixing. | |
| Protein is inherently unstable under reaction conditions. | Consider adding stabilizing excipients, such as non-ionic detergents at low concentrations, if compatible with your downstream application. | |
| Heterogeneous Product | Multiple reactive sites on the protein. | This is inherent to proteins with multiple accessible carbonyl groups. Purification techniques like size-exclusion or ion-exchange chromatography can help isolate specific PEGylated species. |
| Inconsistent reaction conditions. | Ensure consistent and well-controlled reaction parameters (pH, temperature, time, mixing) across batches. |
Experimental Protocols & Data
General Protocol for Molar Ratio Optimization
This protocol provides a general guideline for determining the optimal molar ratio of this compound to a protein containing aldehyde or ketone groups.
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Protein Preparation: Ensure your protein is in an appropriate reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0) at a known concentration. This may require a buffer exchange step.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in an organic solvent such as DMSO.
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Reaction Setup: Set up a series of small-scale reactions with varying molar ratios of this compound to your protein (e.g., 10:1, 20:1, 40:1, 50:1). Add the calculated volume of the PEG-hydrazide stock solution to each protein solution slowly while gently mixing.
-
Incubation: Incubate the reactions at room temperature for 2-4 hours or at 4°C overnight.
-
Analysis: Analyze the reaction products from each molar ratio using techniques like SDS-PAGE, mass spectrometry, or HPLC to determine the extent of PEGylation and check for any aggregation.
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Purification: Once the optimal ratio is determined, scale up the reaction and purify the PEGylated protein using size-exclusion chromatography (SEC) or dialysis to remove excess unreacted reagent.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | |
| Reaction pH | 5.0 - 7.4 | |
| Reaction Temperature | 4°C to Room Temperature | |
| Reaction Time | 2 - 24 hours | |
| Catalyst (Aniline) | 10 mM (optional) |
Visualizations
Experimental Workflow for Molar Ratio Optimization
References
Impact of buffer conditions on H2N-PEG8-Hydrazide conjugation
Welcome to the technical support center for H2N-PEG8-Hydrazide conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for their bioconjugation needs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you navigate the nuances of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation to an aldehyde or ketone?
A1: The optimal pH for hydrazone bond formation is typically in the range of 4.0 to 6.0.[1][2] This acidic environment facilitates the acid-catalyzed dehydration of the hemiaminal intermediate, which is the rate-limiting step in the reaction.[2][3] However, for many sensitive biomolecules, the reaction can be carried out effectively at a physiological pH of 6.0-7.4, although the reaction rate may be slower.[4]
Q2: Can I perform the conjugation at neutral pH (7.0-7.4)?
A2: Yes, conjugation at neutral pH is possible, but the reaction is often significantly slower. To enhance the reaction rate at neutral pH, the use of a catalyst, such as aniline or its derivatives, is highly recommended.
Q3: What type of buffer should I use for the conjugation reaction?
A3: For acidic pH conditions (pH 4-6), sodium acetate or MES buffers are commonly used. For conjugations at or near physiological pH, phosphate-buffered saline (PBS) is a suitable choice. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they can compete with the hydrazide for reaction with the carbonyl group.
Q4: How does the structure of the carbonyl compound affect the stability of the resulting hydrazone bond?
A4: The stability of the hydrazone bond is influenced by the electronic and steric properties of the aldehyde or ketone. Hydrazones formed from aromatic aldehydes are generally more stable to acid hydrolysis than those derived from aliphatic aldehydes due to resonance stabilization.
Q5: How can I improve the efficiency of my conjugation reaction?
A5: To improve conjugation efficiency, you can:
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Optimize the pH of the reaction buffer to the 4.5-6.0 range if your molecule is stable under these conditions.
-
Increase the molar ratio of this compound to the carbonyl-containing molecule. A 10- to 50-fold molar excess of the PEG-hydrazide is often recommended.
-
Incorporate a catalyst like aniline, especially when working at neutral pH. Aniline and its derivatives can significantly accelerate the rate of hydrazone formation.
-
Increase the reaction time, particularly if performing the conjugation at a suboptimal pH or with low concentrations of reactants.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Product | Incorrect pH of the reaction buffer. | Verify the pH of your buffer. For optimal results, use a buffer in the pH range of 4.5-6.0. If your biomolecule is sensitive to low pH, use a neutral buffer (pH 7.0-7.4) and consider extending the reaction time or adding a catalyst. |
| Inefficient generation of aldehydes on the target molecule (e.g., via periodate oxidation of glycoproteins). | Ensure the oxidation step is complete. Use fresh sodium periodate solution and optimize the reaction time and concentration. Quench the reaction properly and purify the oxidized molecule before conjugation. | |
| Presence of competing nucleophiles in the buffer. | Avoid buffers containing primary amines like Tris or glycine. Use buffers such as MES, sodium acetate, or PBS. | |
| Slow Reaction Rate | Suboptimal pH (e.g., neutral pH). | The reaction is inherently slower at neutral pH. To accelerate the reaction, add a catalyst like aniline (10-100 mM). |
| Low concentration of reactants. | Increase the concentration of one or both reactants. The reaction rate is dependent on the concentration of both the hydrazide and the carbonyl compound. | |
| Steric hindrance around the carbonyl group. | If possible, consider engineering the carbonyl group at a more accessible site. Alternatively, a longer PEG spacer on the hydrazide linker might help overcome steric hindrance. | |
| Precipitation of the Conjugate | The conjugated molecule has reduced solubility. | The PEG8 spacer in this compound is designed to enhance hydrophilicity. If precipitation still occurs, consider using a linker with a longer PEG chain. You can also try performing the reaction in a buffer with a different ionic strength or including a mild, non-interfering solubilizing agent. |
| Cleavage of the Hydrazone Bond during Storage or Downstream Processing | The storage or processing buffer is too acidic. | The hydrazone bond is susceptible to hydrolysis under acidic conditions. Ensure that the final conjugate is stored and handled in a buffer at or above neutral pH (e.g., PBS pH 7.4). |
Data Presentation
Table 1: Effect of pH on Hydrazone Formation Rate
| pH | Relative Reaction Rate | Recommended Buffer System | Notes |
| 4.0 - 5.0 | Optimal | Sodium Acetate, MES | Ideal for rapid conjugation, provided the biomolecule is stable. |
| 5.0 - 6.5 | Moderate to High | MES, Phosphate | A good compromise for many biomolecules, balancing reaction speed and stability. |
| 6.5 - 7.4 | Slow | Phosphate (PBS) | Reaction rate is significantly reduced. Use of a catalyst is highly recommended. |
| > 7.5 | Very Slow | - | The dehydration step of the reaction is not efficiently catalyzed. |
Table 2: Common Catalysts for Hydrazone Ligation at Neutral pH
| Catalyst | Typical Concentration | Fold Rate Enhancement (approx.) | Reference |
| Aniline | 10 - 100 mM | 10 - 100 | |
| 5-Methoxyanthranilic acid (5MA) | 1 - 10 mM | >6-fold over aniline |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Aldehyde-Containing Protein
-
Buffer Preparation: Prepare a suitable conjugation buffer. For example, 100 mM sodium acetate, pH 5.5, or 100 mM sodium phosphate with 150 mM NaCl, pH 7.2. If using a catalyst at neutral pH, prepare a stock solution of the catalyst (e.g., 1 M aniline in DMSO).
-
Protein Preparation: Dissolve the aldehyde-containing protein in the chosen conjugation buffer to a final concentration of 1-10 mg/mL.
-
This compound Preparation: Dissolve this compound in the conjugation buffer to a desired stock concentration (e.g., 10-50 mM).
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.
-
If using a catalyst, add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM aniline).
-
Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle stirring. Longer incubation times (e.g., overnight at 4°C) may be necessary, especially for reactions at neutral pH without a catalyst.
-
-
Purification: Remove excess this compound and other reaction components by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Monitoring Conjugation Efficiency by SDS-PAGE
-
Sample Preparation: Collect aliquots from the reaction mixture at different time points (e.g., 0, 1, 2, and 4 hours). Mix the aliquots with an equal volume of 2x non-reducing SDS-PAGE sample buffer.
-
Electrophoresis: Load the samples, along with an unconjugated protein control, onto an appropriate percentage polyacrylamide gel. Run the gel according to standard procedures.
-
Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Analysis: Successful conjugation of this compound to the protein will result in a shift in the molecular weight, causing the protein band to migrate slower than the unconjugated control. The intensity of the shifted band relative to the unshifted band provides a qualitative measure of conjugation efficiency.
Visualizations
Caption: Mechanism of hydrazone bond formation.
Caption: General experimental workflow for conjugation.
Caption: Troubleshooting decision tree for low yield.
References
Validation & Comparative
A Head-to-Head Comparison of Antibody Conjugation Chemistries: H2N-PEG8-Hydrazide vs. Maleimide-PEG
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of antibody-drug conjugates (ADCs) and other targeted therapeutics. The chemical strategy used to attach a payload to an antibody dictates the homogeneity, stability, and ultimately, the efficacy and safety of the final product. This guide provides an objective, data-driven comparison of two widely used PEGylated linkers: H2N-PEG8-Hydrazide, which targets antibody glycans, and Maleimide-PEG, which reacts with cysteine residues.
This comparison delves into the fundamental reaction mechanisms, performance metrics, and experimental protocols for each chemistry. By presenting quantitative data and detailed methodologies, this guide aims to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs.
At a Glance: Key Differences
| Feature | This compound (Hydrazone Chemistry) | Maleimide-PEG (Thiol Chemistry) |
| Target Site | Aldehyde groups on oxidized glycans in the Fc region | Sulfhydryl groups of cysteine residues (native or engineered) |
| Bond Formed | Hydrazone | Thioether |
| Homogeneity (DAR) | Generally high and more uniform | Can be heterogeneous (DARs of 0-8) with native disulfides. Site-engineered antibodies can achieve high homogeneity. |
| Bond Stability | Hydrazone bonds are generally stable but can be designed to be acid-labile for controlled release in lysosomal compartments. | Thioether bonds are highly stable, but the maleimide adduct can undergo a retro-Michael reaction, leading to deconjugation in vivo. |
| Impact on Function | Minimal impact on antigen binding as conjugation is distant from the Fab region. | Reduction of hinge disulfides can potentially impact antibody structure and function. Conjugation near the antigen-binding site could reduce affinity. |
Performance Comparison: A Deeper Dive
The choice between hydrazide and maleimide chemistry hinges on the desired characteristics of the final antibody conjugate. The following table summarizes key performance metrics based on available experimental data.
| Performance Metric | This compound (Glycan Conjugation) | Maleimide-PEG (Cysteine Conjugation) | Key Considerations |
| Conjugation Efficiency | Can be very efficient, with some studies showing a ~10-fold increase in antibody coupling compared to standard NHS-based methods.[1] | High affinity and fast kinetics under mild, physiological conditions, with efficiencies of >80% reported for engineered cysteines. | Reaction conditions (pH, temperature, reagent ratios) must be optimized for both methods to maximize efficiency. |
| Homogeneity (Drug-to-Antibody Ratio - DAR) | Generally high, leading to a more uniform DAR.[2] | Can be heterogeneous (DARs of 0, 2, 4, 6, or 8) with native disulfides.[3] Site-engineered antibodies (e.g., THIOMABs) can achieve high homogeneity (e.g., DAR=2). | Homogeneity is crucial for consistent efficacy and a predictable pharmacokinetic profile. |
| Bond Stability in Plasma | Hydrazone bonds can be designed to be stable at physiological pH (7.4) but cleavable in the acidic environment of lysosomes (pH 4.5-5.0).[][5] Aromatic hydrazones tend to be more stable than aliphatic ones. | The thioether bond itself is highly stable. However, the thiosuccinimide ring is susceptible to a retro-Michael reaction, leading to payload exchange with other thiols in plasma (e.g., albumin). This can result in significant payload loss over time (up to 50% for some conjugates). N-aryl maleimides show improved stability over N-alkyl maleimides. | Linker stability in plasma is critical to prevent premature drug release and off-target toxicity. |
| Impact on Antibody Function | Minimal impact on antigen-binding affinity as conjugation occurs on the Fc region, distant from the antigen-binding Fab region. | Reduction of interchain disulfide bonds in the hinge region can potentially alter the antibody's structure and function. Conjugation near the antigen-binding site could reduce affinity. | Maintaining the antibody's biological activity is paramount for targeted therapies. |
Reaction Chemistries: Two Distinct Approaches
The fundamental difference between this compound and Maleimide-PEG lies in their target functional groups on the antibody and their reaction mechanisms.
This compound Chemistry: This method offers a site-specific approach by targeting the carbohydrate moieties located in the Fc region of the antibody. The process involves two main steps:
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Oxidation: The vicinal diols within the antibody's carbohydrate chains are gently oxidized using sodium periodate (NaIO₄) to create reactive aldehyde groups.
-
Hydrazone Formation: The hydrazide group of the this compound linker then reacts with the newly formed aldehyde groups to form a stable hydrazone bond.
This site-specific conjugation is advantageous as the N-linked glycans are conserved and located away from the antigen-binding sites, thus minimizing the impact on the antibody's binding affinity.
Maleimide-PEG Chemistry: This is a widely used method that targets the sulfhydryl groups of cysteine residues. For native antibodies, this typically requires the reduction of interchain disulfide bonds, often in the hinge region, to generate free sulfhydryl (-SH) groups. The maleimide group of the linker then rapidly reacts with these thiols via a Michael addition reaction to form a stable thioether bond. While effective, this approach can lead to a heterogeneous mixture of conjugates with varying DARs.
Visualizing the Conjugation Pathways
Caption: this compound conjugation pathway.
Caption: Maleimide-PEG conjugation pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are generalized protocols for each of the discussed linkers.
This compound Conjugation Protocol
This protocol outlines the site-specific conjugation of this compound to a glycoprotein via its carbohydrate moieties.
1. Antibody Preparation:
-
Exchange the antibody into an amine-free buffer such as phosphate-buffered saline (PBS).
-
Adjust the antibody concentration to 1-10 mg/mL.
2. Oxidation:
-
Cool the antibody solution to 4°C.
-
Add a calculated amount of sodium periodate (NaIO₄) solution to achieve a final concentration of approximately 1-2 mM.
-
Incubate the reaction in the dark at 4°C for 30 minutes.
3. Quenching and Purification:
-
Quench the reaction by adding propylene glycol to a final concentration of approximately 15 mM and incubate for 10 minutes at 4°C.
-
Immediately purify the oxidized antibody using a desalting column (e.g., G-25) pre-equilibrated with a conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5) to remove excess reagents.
4. Conjugation:
-
Dissolve the this compound linker in the conjugation buffer.
-
Add a 50- to 100-fold molar excess of the hydrazide linker to the purified, oxidized antibody.
-
Incubate for 2-4 hours at room temperature. The hydrazone bond forms optimally in a pH range of 5 to 7.
5. Final Purification:
-
Purify the antibody conjugate to remove the excess this compound. Size-exclusion chromatography (SEC) is a commonly used method.
Maleimide-PEG Conjugation Protocol
This protocol describes the conjugation of a Maleimide-PEG linker to an antibody by targeting reduced cysteine residues.
1. Antibody Preparation:
-
Exchange the antibody into a suitable buffer such as PBS.
-
Adjust the antibody concentration to 1-10 mg/mL.
2. Reduction:
-
Add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution.
-
Incubate at 37°C for 30-90 minutes. It is recommended to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the re-formation of disulfide bonds.
3. Purification:
-
Immediately remove the excess reducing agent by passing the solution through a desalting column (e.g., G-25) equilibrated with a degassed conjugation buffer (e.g., PBS with EDTA, pH 7.0).
4. Conjugation:
-
Immediately add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the reduced antibody.
-
The reaction proceeds readily at a neutral or slightly basic pH and is typically incubated for 1-2 hours at room temperature or overnight at 4°C, protected from light.
5. Quenching and Final Purification:
-
Quench any unreacted maleimide groups by adding a 20-fold excess of cysteine over the maleimide linker and incubate for 15-30 minutes.
-
Purify the final conjugate using methods such as SEC or dialysis to remove unreacted linker and quenching agent.
Logical Decision Flow: Choosing the Right Linker
The selection of the appropriate conjugation chemistry is a critical step that should be guided by the specific requirements of the final product.
Caption: Decision flow for linker selection.
Conclusion
Both this compound and Maleimide-PEG are powerful tools for antibody conjugation, each with a distinct set of advantages and disadvantages.
Choose this compound when:
-
Site-specific conjugation is paramount to preserve the antibody's active site.
-
A high degree of homogeneity and a uniform drug-to-antibody ratio are critical for the therapeutic application.
-
A pH-sensitive, cleavable linkage is desired for controlled payload release within the acidic environment of endosomes or lysosomes.
Choose Maleimide-PEG when:
-
A highly stable, non-cleavable linkage is required, and potential heterogeneity is acceptable or can be addressed through purification or the use of engineered antibodies.
-
The target antibody has readily available cysteine residues for conjugation, or disulfide reduction is a feasible and acceptable modification.
Ultimately, the optimal choice of linker chemistry depends on a thorough evaluation of the specific antibody, the nature of the payload, and the desired in vitro and in vivo performance characteristics of the final conjugate. Careful consideration of the factors outlined in this guide will enable researchers to design and develop more effective and safer antibody-based therapeutics.
References
A Head-to-Head Comparison: H2N-PEG8-Hydrazide vs. NHS-ester PEG Linkers in Bioconjugation
In the realm of drug development and proteomics, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of biomolecules. This guide provides a detailed comparison of two popular amine-reactive PEGylation reagents: H2N-PEG8-Hydrazide and N-Hydroxysuccinimidyl (NHS)-ester PEG linkers. We will delve into their respective reaction mechanisms, stability, and the practical considerations for their use in the laboratory, supported by experimental protocols and data.
Executive Summary
This compound and NHS-ester PEG linkers are both employed to conjugate PEG moieties to biomolecules, but they target different functional groups and form distinct chemical bonds, each with its own set of advantages and disadvantages. NHS-ester PEGs react with primary amines to form highly stable amide bonds, a workhorse reaction in bioconjugation.[1][2] In contrast, this compound reacts with aldehydes and ketones to form a hydrazone linkage, which can be engineered to be cleavable under specific pH conditions.[3][4] The choice between these two linkers is therefore dictated by the available functional groups on the target molecule and the desired stability of the final conjugate.
Reactivity and Specificity
NHS-ester PEG linkers are highly reactive towards nucleophiles, primarily targeting the primary amines found on the N-terminus of proteins and the side chains of lysine residues.[5] This reaction, known as acylation, results in the formation of a very stable amide bond. While the reaction is highly efficient with primary amines, NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, though the resulting ester and thioester bonds are less stable and can be hydrolyzed or displaced by amines. A significant competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which increases with pH.
This compound offers a more targeted approach by reacting specifically with carbonyl groups (aldehydes and ketones) to form a hydrazone bond. Aldehydes are generally more reactive than ketones. This specificity is advantageous when lysine residues or the N-terminus need to be preserved for biological activity. Carbonyl groups can be naturally present on some biomolecules, such as carbohydrates after periodate oxidation, or they can be introduced chemically.
Reaction Conditions: A Tale of Two pH Optima
The optimal reaction conditions for these two linkers differ significantly, primarily concerning pH.
NHS-ester PEGylation is most efficient in the pH range of 7.2 to 9.0, with an optimal pH of around 8.3-8.5. At lower pH, the target primary amines are protonated and thus less nucleophilic, slowing down the reaction. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases dramatically, reducing the yield of the desired conjugate.
Hydrazide PEGylation (Hydrazone Formation) , on the other hand, is typically favored under mildly acidic conditions, with an optimal pH range of 4-6. The reaction can proceed at neutral pH, but the rate is often slower. The use of a catalyst, such as aniline, can significantly accelerate the reaction, especially at neutral pH.
Bond Stability: Covalent Robustness vs. Controlled Release
The stability of the resulting linkage is a critical factor in the design of bioconjugates.
The amide bond formed by the reaction of an NHS-ester PEG is exceptionally stable and is considered a permanent linkage under most physiological conditions. This makes it ideal for applications requiring long-term stability in vivo.
The hydrazone bond formed from this compound is generally stable at neutral or slightly basic pH but is susceptible to hydrolysis under acidic conditions. This pH-sensitive nature can be exploited for the controlled release of drugs in the acidic microenvironment of tumors or within the lysosomes of cells. Acylhydrazones, formed from acylhydrazides, are generally more stable than hydrazones derived from simple hydrazines.
Comparative Data Summary
| Feature | This compound | NHS-ester PEG Linkers |
| Target Functional Group | Aldehydes and Ketones | Primary Amines |
| Resulting Linkage | Hydrazone | Amide |
| Optimal Reaction pH | 4.0 - 6.0 | 7.2 - 9.0 (optimum ~8.3-8.5) |
| Bond Stability | pH-sensitive; cleavable at acidic pH | Highly stable |
| Primary Side Reaction | Reversible hydrolysis | Hydrolysis of the ester |
| Catalyst | Aniline can be used to increase rate | None (reaction is pH-dependent) |
| Common Applications | pH-sensitive drug delivery, ADC | Stable protein modification, ADCs |
Experimental Protocols
Protocol for NHS-Ester PEGylation of a Protein
This protocol provides a general procedure for labeling a protein with an NHS-ester PEG linker.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer)
-
NHS-ester PEG reagent
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare NHS-Ester PEG Solution: Immediately before use, dissolve the NHS-ester PEG reagent in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-ester PEG to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM.
-
Purification: Remove unreacted PEG reagent and byproducts by gel filtration (desalting column) or dialysis.
Protocol for this compound Conjugation to an Aldehyde-Containing Molecule
This protocol outlines the conjugation of a hydrazide-PEG to a molecule containing an aldehyde group.
Materials:
-
Aldehyde-containing molecule
-
This compound
-
Reaction Buffer: 0.1 M MES buffer or acetate buffer, pH 4.0-6.0.
-
(Optional) Aniline catalyst stock solution in an appropriate solvent.
-
Purification system (e.g., HPLC, gel filtration).
Procedure:
-
Prepare Reactant Solutions: Dissolve the aldehyde-containing molecule and the this compound in the Reaction Buffer.
-
Conjugation Reaction: Mix the reactants in the desired molar ratio (e.g., 1:1.2 of aldehyde to hydrazide).
-
(Optional) Catalysis: If using a catalyst, add aniline to the reaction mixture (e.g., 10-100 mM).
-
Incubation: Allow the reaction to proceed at room temperature for 2-24 hours, monitoring the progress by a suitable analytical method (e.g., LC-MS).
-
Purification: Purify the resulting conjugate using an appropriate chromatographic technique to remove unreacted starting materials and byproducts.
Visualizing the Chemistry
Reaction Mechanisms
Caption: Reaction schemes for NHS-ester and Hydrazide PEGylation.
General Experimental Workflow
Caption: A generalized workflow for PEGylation experiments.
Conclusion
The choice between this compound and NHS-ester PEG linkers is a strategic one, hinging on the specific goals of the bioconjugation. For creating highly stable conjugates where primary amines are available and accessible, NHS-ester PEGs are an excellent and well-established choice. For applications requiring site-specific modification away from amine residues, or for the development of stimuli-responsive systems like pH-sensitive drug delivery vehicles, this compound provides a valuable alternative. A thorough understanding of the chemistry, reaction conditions, and stability of the resulting linkage is paramount for the successful design and execution of PEGylation strategies in research and drug development.
References
Navigating Hydrazone Bond Stability: A Comparative Guide for H2N-PEG8-Hydrazide Conjugates
For researchers, scientists, and drug development professionals, the strategic design of bioconjugates hinges on the stability of the chemical linkage. This guide provides a comprehensive comparison of the stability of hydrazone bonds formed from H2N-PEG8-Hydrazide, offering a deep dive into supporting experimental data, detailed protocols for stability assays, and a comparative look at alternative conjugation chemistries.
The pH-sensitive nature of the hydrazone bond makes it a cornerstone of modern drug delivery systems, particularly for targeted therapies that require payload release in the acidic microenvironments of tumors or endosomal compartments. Understanding the kinetics of hydrazone bond hydrolysis is therefore critical to engineering effective and safe bioconjugates.
Comparative Stability of Hydrazone Linkages
The stability of a hydrazone bond is profoundly influenced by the electronic and steric nature of its constituent aldehyde/ketone and hydrazide moieties. Acylhydrazones, such as those formed from this compound, are generally more stable at physiological pH (7.4) compared to alkylhydrazones, a desirable characteristic for minimizing premature drug release in circulation.[1] However, they exhibit accelerated hydrolysis in acidic conditions (pH 4.5-5.5), facilitating payload release at the target site.[2]
Aromatic aldehydes or ketones tend to form more stable hydrazone bonds than their aliphatic counterparts due to resonance stabilization.[3][4] This principle allows for the fine-tuning of release kinetics by judicious selection of the carbonyl partner for the hydrazide.
The following table summarizes the stability of various hydrazone linkers, including PEGylated acylhydrazones structurally similar to this compound conjugates, at different pH values.
| Linker Type | Carbonyl Precursor | pH | Half-life (t½) | Reference |
| PEG-Acylhydrazone | Aliphatic Aldehyde | 7.4 | 20 - 150 min | [4] |
| 5.5 | < 2 min | |||
| PEG-Acylhydrazone | Aromatic Aldehyde | 7.4 | > 72 h | |
| 5.5 | Stable (> 48 h) | |||
| Acylhydrazone (ADC) | Aromatic Ketone (AcBut) | 7.4 | ~37 h (% hydrolysis < 6% after 24h) | |
| 4.5 | < 1 h (97% release after 24h) | |||
| Alkylhydrazone | N/A | 7.0 | Significantly shorter than acylhydrazone | |
| 5.0 | Rapid hydrolysis |
Comparison with Alternative Linkers
While hydrazones offer pH-dependent release, other cleavable and non-cleavable linkers are utilized in bioconjugation, each with distinct stability profiles.
| Linker Class | Cleavage Mechanism | Plasma Stability | Key Features |
| Disulfide | Reduction (e.g., by glutathione) | Variable, can be prone to premature cleavage | Exploits the higher reducing potential inside cells. |
| Peptide (e.g., Val-Cit) | Enzymatic (e.g., Cathepsin B) | Generally high | Relies on the presence of specific enzymes in the target tissue. |
| β-Glucuronide | Enzymatic (β-glucuronidase) | High | Utilizes an enzyme often overexpressed in tumor microenvironments. |
| Oxime | Hydrolysis | More stable than hydrazones across a wide pH range | Offers a more permanent linkage compared to hydrazones. |
| Thioether (Non-cleavable) | Proteolytic degradation of the antibody | Very high | Releases the payload with the linker and an amino acid attached. |
Experimental Protocols
Accurate assessment of hydrazone bond stability is crucial for predicting the in vivo performance of a conjugate. Below are detailed protocols for conducting stability assays in both buffered solutions and plasma.
Protocol 1: Hydrazone Bond Stability Assay in Buffer
This protocol outlines the determination of hydrazone bond stability at different pH values using RP-HPLC.
Materials:
-
Hydrazone conjugate of this compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate or citrate buffer, pH 5.0
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC (RP-HPLC) system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the hydrazone conjugate in DMSO or an appropriate solvent.
-
Incubation: Dilute the stock solution in the pH 7.4 and pH 5.0 buffers to a final concentration of 1 mg/mL. Incubate the solutions at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the hydrolysis by mixing the aliquot with an equal volume of cold acetonitrile containing 0.1% TFA.
-
RP-HPLC Analysis: Analyze the quenched samples by RP-HPLC. A typical gradient could be from 95% Water (with 0.1% TFA) / 5% ACN (with 0.1% TFA) to 5% Water / 95% ACN over 20 minutes.
-
Data Analysis: Monitor the decrease in the peak area of the intact conjugate over time. Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample. Determine the half-life (t½) by fitting the data to a first-order decay model.
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the stability of the hydrazone conjugate in a more physiologically relevant matrix.
Materials:
-
Hydrazone conjugate of this compound
-
Human or mouse plasma (citrate-anticoagulated)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Incubation: Spike the hydrazone conjugate into pre-warmed (37°C) plasma to a final concentration of 10 µM.
-
Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to the plasma aliquot to precipitate plasma proteins.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Analysis: Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the amount of intact conjugate remaining.
-
Data Analysis: Plot the concentration of the intact conjugate versus time and calculate the half-life.
Visualizing the Chemistry and Workflow
To better illustrate the underlying principles and processes, the following diagrams have been generated using Graphviz.
Caption: Mechanism of hydrazone formation and acid-catalyzed hydrolysis.
Caption: Experimental workflow for hydrazone stability assay.
References
- 1. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking pH-responsive dual payload release through hydrazone linkage chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectrometry Analysis of H2N-PEG8-Hydrazide Conjugates
For scientists and professionals in the field of drug development and bioconjugation, the precise characterization of molecules is critical. The H2N-PEG8-Hydrazide linker, a discrete polyethylene glycol (PEG) spacer with an amino and a hydrazide group, is a valuable tool for conjugation. This guide offers a comparative overview of mass spectrometry (MS) for the analysis of this compound conjugates, supported by experimental data and protocols, and contrasted with alternative analytical methods.
Comparative Analysis of Analytical Techniques
Mass spectrometry is the gold standard for the detailed structural analysis of PEGylated molecules due to its high sensitivity and specificity, providing crucial information on molecular weight and structure.[1] However, a multi-faceted approach, incorporating alternative techniques, can provide a more comprehensive characterization.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography, detection by mass-to-charge ratio. | High sensitivity and specificity, provides molecular weight and structural information.[1] | Can produce complex spectra with multiple charged ions, potentially requiring data simplification techniques.[1] |
| Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS | Soft ionization of molecules embedded in a matrix, followed by time-of-flight mass analysis. | Rapid analysis, provides accurate average molecular weight and degree of PEGylation.[2][3] | May not be as readily automated as ESI-MS and can have limitations with complex mixtures. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High resolution for different PEGylated species, requires very small sample volumes. | Less informative for detailed structural elucidation compared to mass spectrometry. |
| High-Performance Liquid Chromatography (HPLC) with UV/Charged Aerosol Detection (CAD) | Separation of components in a mixture based on their affinity for a stationary phase. | Useful for quantification of free PEG and PEGylated conjugates. | Does not provide direct molecular weight or structural information. |
In-Depth Look at Mass Spectrometry Approaches
Electrospray ionization (ESI) is often preferred for analyzing PEGylated proteins and conjugates due to its compatibility with liquid chromatography and automated workflows. A common challenge in the ESI-MS analysis of PEGylated compounds is the formation of multiple charged ions, which can complicate spectral interpretation. A widely adopted solution is the post-column addition of a charge-stripping agent, such as triethylamine (TEA), which results in simpler, more easily interpretable mass spectra with predominantly singly or doubly charged ions.
Tandem mass spectrometry (MS/MS) is indispensable for confirming the conjugate's structure and identifying the conjugation site. Collision-induced dissociation (CID) is a commonly used fragmentation technique where the PEG chain typically cleaves at the C-O bonds, leading to a characteristic neutral loss of ethylene glycol units (44 Da).
Hypothetical MS/MS Fragmentation Profile
Below is a table illustrating the expected fragmentation of a hypothetical small molecule drug conjugated to this compound. The molecular formula for this compound is C19H41N3O9, with a molecular weight of 455.54 g/mol .
| Precursor Ion (m/z) | Fragment Ion (m/z) | Interpretation |
| [M+H]+ | [M+H - 44.03]+ | Loss of one ethylene glycol unit |
| [M+H]+ | [M+H - 88.06]+ | Loss of two ethylene glycol units |
| [M+H]+ | [Drug+H]+ | Cleavage of the hydrazone linkage, fragment corresponding to the drug |
| [M+H]+ | [PEG8-Hydrazide+H]+ | Cleavage of the hydrazone linkage, fragment corresponding to the linker |
Experimental Protocols
LC-MS Analysis of this compound Conjugates
-
Sample Preparation: Dissolve the conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (ESI-QTOF):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: 100-2000 m/z.
-
-
Post-Column Amine Addition (Optional): Introduce a solution of 0.1% triethylamine in 50:50 acetonitrile:water into the LC flow post-column via a T-junction at a flow rate of 10-20 µL/min.
MALDI-TOF MS Analysis
-
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
-
Sample-Matrix Mixture: Mix the analyte solution with the matrix solution in a 1:1 ratio.
-
Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Instrumentation:
-
Instrument: MALDI-TOF Mass Spectrometer.
-
Mode: Positive ion reflectron mode.
-
Laser: Nitrogen laser (337 nm).
-
Acceleration Voltage: 20 kV.
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key workflows.
Caption: Experimental workflow for LC-MS analysis.
Caption: Tandem mass spectrometry (MS/MS) workflow.
References
A Comparative Guide to HPLC Characterization of Proteins Labeled with H2N-PEG8-Hydrazide
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring product quality, efficacy, and safety. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. H2N-PEG8-Hydrazide is a versatile reagent for this purpose, enabling site-specific labeling of glycoproteins. This guide provides an objective comparison of HPLC-based characterization of proteins labeled with this compound against an alternative labeling method, N-hydroxysuccinimide (NHS)-ester chemistry, supported by illustrative experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of labeled proteins, providing crucial information on labeling efficiency, purity, and stability.[1] The two primary HPLC modes for this application are Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion HPLC (SEC-HPLC). RP-HPLC separates molecules based on hydrophobicity, while SEC-HPLC separates them based on their hydrodynamic radius (size).[2][3]
Comparison of Protein Labeling Chemistries
The choice of labeling chemistry is a critical first step that influences the strategy for subsequent HPLC characterization. Here, we compare hydrazide-based labeling with the commonly used NHS-ester-based labeling.
| Feature | This compound (Carbonyl-reactive) | NHS-ester-PEG (Amine-reactive) |
| Target Residue | Aldehyde or ketone groups (often generated by oxidizing carbohydrate moieties on glycoproteins).[1] | Primary amines (predominantly the ε-amine of lysine residues and the N-terminal α-amine).[4] |
| Specificity | High, enabling site-specific labeling on glycans, often preserving protein function. | Lower, as most proteins have multiple lysine residues, which can lead to a heterogeneous mixture of labeled species. |
| Reaction pH | Hydrazone formation is most efficient at a slightly acidic pH of 5.0 to 7.0. | Typically carried out in a pH range of 7.0-9.0. |
| Resulting Linkage | Hydrazone bond, which can be reversible under acidic conditions. | Stable and irreversible amide bond. |
| Key Advantages | Site-specific conjugation potential, preserving protein active sites. Orthogonal azide handle for further "click" chemistry modifications. | High reactivity with abundant amine groups, forming highly stable bonds. |
Data Presentation: HPLC Characterization
The following tables summarize illustrative quantitative data for the HPLC analysis of a model glycoprotein (e.g., a monoclonal antibody) labeled with this compound versus an NHS-ester-PEG.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful technique for assessing labeling efficiency and purity. The addition of a PEG chain alters the hydrophobicity of the protein, leading to a change in retention time.
Table 1: Illustrative RP-HPLC Data for Labeled Glycoprotein
| Analyte | Retention Time (min) | Peak Area (%) | Labeling Efficiency (%) |
| This compound Labeled Protein | |||
| Labeled Protein | 18.2 | 92.5 | 92.5 |
| Unlabeled Protein | 15.5 | 7.5 | - |
| NHS-ester-PEG Labeled Protein | |||
| Mono-PEGylated Species | 17.8 | 70.1 | 89.8 |
| Di-PEGylated Species | 17.2 | 15.2 | |
| Multi-PEGylated Species | 16.5 | 4.5 | |
| Unlabeled Protein | 15.5 | 10.2 | - |
Note: This data is illustrative and will vary depending on the protein, PEG reagent, and specific HPLC conditions. The retention time of PEGylated proteins generally increases on RP-HPLC due to the hydrophobic contribution of the PEG chain.
Size-Exclusion HPLC (SEC-HPLC)
SEC-HPLC is the standard method for analyzing protein aggregation and can also be used to monitor the increase in molecular size upon PEGylation.
Table 2: Illustrative SEC-HPLC Data for Labeled Glycoprotein
| Analyte | Retention Time (min) | Peak Area (%) | Aggregate Content (%) |
| This compound Labeled Protein | |||
| Aggregate | 8.5 | 1.5 | 1.5 |
| Labeled Monomer | 10.2 | 98.5 | - |
| NHS-ester-PEG Labeled Protein | |||
| Aggregate | 8.3 | 3.2 | 3.2 |
| Labeled Monomer | 10.1 | 96.8 | - |
Note: This data is illustrative. In SEC-HPLC, larger molecules elute earlier. Therefore, the labeled protein will have a shorter retention time than the unlabeled protein, and any aggregates will elute even earlier.
Experimental Protocols
Protocol 1: Labeling of a Glycoprotein with this compound
This protocol describes the site-specific labeling of a glycoprotein by targeting its carbohydrate moieties.
1. Oxidation of Glycoprotein: a. Dissolve the glycoprotein to be labeled in 100 mM sodium acetate, pH 5.5, at a concentration of 5 mg/mL. b. Immediately before use, prepare a 20 mM solution of sodium meta-periodate (NaIO4) in the same buffer. c. Add the NaIO4 solution to the glycoprotein solution to a final concentration of 10 mM. d. Incubate the reaction in the dark at room temperature for 30 minutes. e. Remove excess periodate using a desalting column equilibrated with 100 mM sodium acetate, pH 5.5.
2. Hydrazide Labeling: a. Prepare a 50 mM stock solution of this compound in DMSO. b. Add the this compound solution to the oxidized glycoprotein solution at a 10- to 50-fold molar excess. c. Incubate for 2 hours at room temperature.
3. Purification of Labeled Protein: a. Remove unreacted this compound by size-exclusion chromatography or dialysis.
Protocol 2: HPLC Characterization of Labeled Proteins
Reversed-Phase HPLC (RP-HPLC):
-
Column: C4 or C18 reversed-phase column suitable for proteins (e.g., Jupiter 300 C4, 5 µm, 150 x 4.6 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20-80% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Column Temperature: 45°C.
Size-Exclusion HPLC (SEC-HPLC):
-
Column: SEC column suitable for protein separation (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).
-
Mobile Phase: 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Column Temperature: Ambient.
Mandatory Visualization
Caption: Experimental workflow for this compound labeling and HPLC analysis.
Caption: Logical relationships in HPLC characterization of labeled proteins.
References
A Comparative Guide to Site-Specific Protein Labeling: The Advantages of H2N-PEG8-Hydrazide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from elucidating cellular pathways to developing targeted therapeutics like antibody-drug conjugates (ADCs). The choice of labeling chemistry significantly impacts the yield, specificity, and functionality of the resulting bioconjugate. This guide provides an objective comparison of site-specific labeling using H2N-PEG8-Hydrazide via the aldehyde tag technology with other prevalent methods, namely maleimide-based cysteine modification and copper-free click chemistry.
The core of the this compound labeling strategy lies in the enzymatic introduction of a bio-orthogonal aldehyde group into a target protein. This is achieved by genetically encoding a short peptide sequence, the "aldehyde tag" (e.g., LCTPSR), into the protein of interest. The Formylglycine-Generating Enzyme (FGE) recognizes this tag and converts a specific cysteine residue within it to a Cα-formylglycine (fGly), which bears a reactive aldehyde group.[1][2] This aldehyde then serves as a specific chemical handle for covalent modification with hydrazide-functionalized probes like this compound.[1]
Key Advantages of this compound and Aldehyde Tag System:
-
High Specificity and Bio-orthogonality: The FGE-mediated conversion is highly specific to the aldehyde tag sequence, leaving other native cysteine residues in the protein unmodified.[1] The subsequent reaction of the aldehyde with the hydrazide is a bio-orthogonal reaction, meaning it does not interfere with other functional groups found in biological systems.
-
Versatility in Labeling Site: The aldehyde tag can be genetically incorporated at the N-terminus, C-terminus, or within internal loops of a protein, offering flexibility in the placement of the label.[2]
-
Mild Reaction Conditions: The hydrazone ligation reaction proceeds efficiently under mild, biocompatible conditions (e.g., physiological pH), preserving the structural and functional integrity of the protein.
-
Improved Pharmacokinetic Properties: The integrated 8-unit polyethylene glycol (PEG) spacer in this compound enhances the solubility and stability of the resulting conjugate. PEGylation is a well-established strategy to reduce immunogenicity and prolong the circulation half-life of therapeutic proteins.
Performance Comparison of Site-Specific Labeling Techniques
The selection of a site-specific labeling strategy depends on various factors, including the nature of the protein, the desired label, and the experimental context. Below is a summary of quantitative data comparing the aldehyde tag/hydrazide system with maleimide-based cysteine targeting and copper-free click chemistry.
| Feature | This compound (Aldehyde Tag) | Maleimide-Based (Cysteine-Targeted) | Copper-Free Click Chemistry (e.g., SPAAC) |
| Target Residue | Formylglycine (enzymatically generated from Cys) | Cysteine | Unnatural Amino Acid (e.g., with azide or cyclooctyne) |
| Typical Labeling Efficiency | High (>90%) | High (70-90%) | Very High (>95%) |
| Specificity | High (bio-orthogonal aldehyde handle) | High (selective for thiols at pH < 7.5), but can have off-target reactions with other nucleophiles at higher pH. | Very High (bio-orthogonal reaction) |
| Reaction Kinetics | Moderate (hours), can be accelerated with catalysts like aniline. | Fast (minutes to a few hours) | Very Fast (minutes) |
| Bond Stability | Hydrazone bond is susceptible to hydrolysis, especially at low pH. | Thioether bond can undergo retro-Michael reaction and thiol exchange, leading to conjugate instability. | Triazole linkage is highly stable. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Aldehyde Tag Labeling with this compound
This protocol involves the expression of an aldehyde-tagged protein and its subsequent labeling with this compound.
1. Protein Expression and Purification:
-
Transformation: Co-transform E. coli BL21(DE3) cells with a plasmid encoding the aldehyde-tagged protein of interest and a compatible plasmid for FGE expression. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Culture: Inoculate a starter culture and then a large-scale culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression with IPTG (final concentration 0.1-0.5 mM).
-
Expression: Incubate for 16-20 hours at 18-25°C with shaking to allow for protein expression and enzymatic conversion of the cysteine to formylglycine by FGE.
-
Harvesting and Lysis: Harvest cells by centrifugation and resuspend in a suitable lysis buffer. Lyse the cells by sonication.
-
Purification: Purify the fGly-containing protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if a His-tag is present).
-
Buffer Exchange: Immediately exchange the purified protein into a labeling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.0) using a desalting column or dialysis.
2. Hydrazide Labeling Reaction:
-
Reaction Setup: In a microcentrifuge tube, combine the purified fGly-containing protein (final concentration 10-50 µM) with a 10- to 50-fold molar excess of this compound.
-
Incubation: Incubate the reaction mixture. For standard reactions, this can be for 4-12 hours at room temperature or overnight at 4°C. For accelerated reactions, incubate for 2-4 hours at 37°C.
-
Purification: Remove the excess this compound and other reaction components by size-exclusion chromatography (SEC) or dialysis.
-
Analysis: Confirm successful labeling and determine the degree of labeling by SDS-PAGE (which may show a mobility shift), mass spectrometry (to confirm the mass addition of the label), and HPLC analysis.
Protocol 2: Maleimide-Based Cysteine Labeling
This protocol targets native or engineered cysteine residues.
1. Protein Preparation:
-
Dissolve the protein to be labeled (1-10 mg/mL) in a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, or HEPES).
-
Reduction (Optional but Recommended): If targeting cysteines involved in disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide reagent.
2. Labeling Reaction:
-
Prepare a 10 mM stock solution of the maleimide-functionalized probe in anhydrous DMSO or DMF.
-
Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide over the protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
3. Purification and Analysis:
-
Purify the labeled protein from excess maleimide reagent using SEC or dialysis.
-
Determine the degree of labeling using UV-Vis spectrophotometry (if the label has a chromophore) and confirm by mass spectrometry.
Protocol 3: Copper-Free Click Chemistry (SPAAC)
This protocol utilizes the reaction between a protein containing an azide-functionalized unnatural amino acid and a cyclooctyne-containing probe.
1. Protein Expression with Unnatural Amino Acid:
-
Genetically encode an azide-containing unnatural amino acid (e.g., p-azidophenylalanine) into the protein of interest using an evolved tRNA/aminoacyl-tRNA synthetase pair.
-
Express and purify the protein containing the unnatural amino acid using standard methods.
2. SPAAC Labeling Reaction:
-
Prepare a solution of the purified azide-containing protein (e.g., 10 µM final concentration) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Add the cyclooctyne-functionalized probe (e.g., a DBCO- or BCN-dye, 200 µM final concentration).
-
Incubate the reaction for 6 hours at 37°C. The reaction time can be shorter for more reactive cyclooctynes.
3. Purification and Analysis:
-
Purify the labeled protein using SEC.
-
Analyze the conjugation by SDS-PAGE and mass spectrometry.
Visualizing the Workflows and Chemistries
Caption: Workflow for aldehyde tag-based protein labeling.
Caption: Chemical principles of the compared labeling methods.
The Role of the PEG8 Linker
The "PEG8" in this compound refers to a polyethylene glycol spacer consisting of eight ethylene glycol units. This component is not merely a linker; it imparts several beneficial properties to the labeled protein:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the aqueous solubility of the protein conjugate, which is particularly advantageous for hydrophobic proteins or payloads. It can also protect the protein from degradation.
-
Reduced Immunogenicity: PEGylation can mask epitopes on the protein surface, reducing the likelihood of an immune response, a critical factor for therapeutic proteins.
-
Improved Pharmacokinetics: The increased hydrodynamic radius conferred by the PEG chain can reduce renal clearance, leading to a longer circulation half-life in vivo. The length of the PEG chain is a critical parameter, with longer chains generally providing a greater effect, though this can sometimes be accompanied by a decrease in biological activity due to steric hindrance.
A More Stable Alternative: Hydrazino-Pictet-Spengler (HIPS) Ligation
A key consideration for hydrazone linkages is their susceptibility to hydrolysis, particularly in acidic environments. While this can be exploited for pH-dependent drug release, in many applications, a more stable bond is desirable. The Hydrazino-Pictet-Spengler (HIPS) ligation presents a superior alternative for labeling aldehyde-tagged proteins.
The HIPS reaction proceeds rapidly at near-neutral pH and forms a stable carbon-carbon bond, which is significantly more resistant to hydrolysis than the carbon-nitrogen double bond of a hydrazone. Experimental data has shown that a HIPS-linked conjugate is stable for over five days in human plasma, whereas an oxime-linked conjugate (similar in stability to a hydrazone) has a half-life of about one day.
Caption: Comparison of hydrazone and HIPS ligation products.
Conclusion
This compound, in conjunction with aldehyde tag technology, offers a highly specific and versatile method for site-specific protein labeling. The bio-orthogonality of the chemistry, coupled with the beneficial properties of the PEG linker, makes it a compelling choice for a wide range of applications. While the stability of the resulting hydrazone bond may be a concern in some contexts, the advent of HIPS ligation provides a robust solution for creating highly stable conjugates with aldehyde-tagged proteins. The choice between these and other labeling methods will ultimately depend on the specific requirements of the research, including the desired stability of the conjugate, the acceptable reaction conditions, and the nature of the protein and the label to be introduced. This guide provides the foundational information to make an informed decision for your specific protein labeling needs.
References
Navigating Bioconjugation: A Comparative Guide to Hydrazone and Oxime Linkage Stability
For researchers, scientists, and drug development professionals, the choice of a stable yet strategically cleavable linker is paramount in the design of effective bioconjugates. Among the most utilized reversible covalent bonds are hydrazones and oximes, both formed by the reaction of a carbonyl group with a hydrazine or an aminooxy group, respectively. This guide provides an in-depth comparison of their hydrolytic stability, supported by experimental data, detailed protocols, and a mechanistic overview to inform the selection of the optimal linker for your application.
The stability of the linkage between a payload, such as a drug, and a carrier molecule, like an antibody or polymer, is a critical determinant of a bioconjugate's efficacy and safety. An ideal linker maintains its integrity in the systemic circulation to prevent premature payload release, but can be selectively cleaved at the target site. Hydrazone and oxime linkages are popular choices due to their formation under mild, biocompatible conditions. However, their susceptibility to hydrolysis, particularly in the acidic microenvironments of endosomes and lysosomes, dictates their suitability for different drug delivery strategies.
Comparative Hydrolytic Stability: Oximes Demonstrate Superior Durability
A seminal study directly comparing the hydrolytic stability of isostructural hydrazones and an oxime under identical conditions revealed that oximes are significantly more resistant to hydrolysis across a range of pH values.[1][2][3][4] The rate of hydrolysis for both linkages is acid-catalyzed, with stability increasing at neutral and higher pH.[1]
Experimental data from this comparative study, which utilized ¹H NMR spectroscopy to monitor the rate of hydrolysis, is summarized below. The study measured the first-order rate constants and half-lives of various hydrazone conjugates and an oxime conjugate at different deuterium ion concentrations (pD), which is analogous to pH.
| Conjugate Type | Linkage | pD 5.0 | pD 7.0 | pD 9.0 |
| k (10⁻⁷ s⁻¹) | k (10⁻⁷ s⁻¹) | k (10⁻⁷ s⁻¹) | ||
| Methylhydrazone | Hydrazone | 1300 ± 100 | 18 ± 1 | 1.1 ± 0.1 |
| Acetylhydrazone | Hydrazone | 630 ± 10 | 9.0 ± 0.4 | 2.5 ± 0.1 |
| Semicarbazone | Hydrazone | 340 ± 10 | 4.8 ± 0.1 | 1.9 ± 0.1 |
| Oxime | Oxime | 2.1 ± 0.1 | ~0.03 | Too slow to measure |
| Conjugate Type | Linkage | pD 5.0 | pD 7.0 | pD 9.0 |
| t₁/₂ (h) | t₁/₂ (h) | t₁/₂ (h) | ||
| Methylhydrazone | Hydrazone | 1.5 | 107 | 1750 |
| Acetylhydrazone | Hydrazone | 3.0 | 214 | 770 |
| Semicarbazone | Hydrazone | 5.7 | 400 | 1014 |
| Oxime | Oxime | 917 | >6000 | >>6000 |
Data extracted and adapted from Kalia and Raines, Angew. Chem. Int. Ed. 2008, 47, 7523-7526.
As the data clearly indicates, the rate constants for the hydrolysis of hydrazones are significantly higher (by orders of magnitude) than that of the isostructural oxime, particularly at acidic pD. Consequently, the half-lives of hydrazone conjugates are much shorter. At pD 7.0, the first-order rate constant for the hydrolysis of the oxime was approximately 600-fold lower than that of the methylhydrazone. This pronounced difference in stability underscores the general principle that oxime linkages are substantially more robust than hydrazone linkages under physiological and mildly acidic conditions.
Factors Influencing Hydrolytic Stability
The observed difference in stability between hydrazones and oximes can be attributed to several key electronic and structural factors.
Caption: Factors influencing the hydrolytic stability of hydrazone and oxime linkages.
The primary reason for the enhanced stability of oximes is the higher electronegativity of the oxygen atom compared to the nitrogen atom in the hydrazone linkage. This increased electronegativity reduces the basicity of the imine nitrogen, making it less susceptible to protonation, which is the initial step in acid-catalyzed hydrolysis.
Experimental Protocols
The following is a generalized protocol for assessing the hydrolytic stability of hydrazone and oxime bioconjugates using ¹H NMR spectroscopy, based on established methodologies.
Objective: To determine the first-order rate constant (k) and half-life (t₁/₂) of hydrolysis for a given hydrazone or oxime conjugate at a specific pD.
Materials:
-
Hydrazone or oxime conjugate of interest
-
Deuterated buffers (e.g., deuterated phosphate buffer) at the desired pD values (e.g., 5.0, 7.0, 9.0)
-
Deuterated trapping agent (e.g., deuterated formaldehyde or acetone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the conjugate in the deuterated buffer of the desired pD to a final concentration suitable for NMR analysis (typically 1-10 mM).
-
Add a molar excess (e.g., 10-fold) of a deuterated trapping agent. This is crucial to prevent the reverse reaction (condensation) from occurring by sequestering the released hydrazine or aminooxy species.
-
-
NMR Data Acquisition:
-
Transfer the sample to an NMR tube.
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Incubate the sample at a constant temperature (e.g., 25°C or 37°C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data collection will depend on the expected rate of hydrolysis.
-
-
Data Analysis:
-
Identify a characteristic proton signal for the intact conjugate and a signal for the released carbonyl compound.
-
Integrate the respective signals in each spectrum.
-
The fraction of remaining conjugate at each time point can be calculated from the relative integrals.
-
Plot the natural logarithm of the fraction of remaining conjugate versus time.
-
The negative of the slope of the resulting linear fit corresponds to the first-order rate constant (k) of hydrolysis.
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = ln(2)/k.
-
Caption: Workflow for determining hydrolytic stability using ¹H NMR.
Conclusion: Selecting the Right Linker for Your Application
The choice between a hydrazone and an oxime linker should be guided by the desired stability profile of the bioconjugate.
-
Oximes are the preferred choice for applications requiring high stability, such as long-circulating antibody-drug conjugates (ADCs) where premature drug release must be minimized. Their resistance to hydrolysis at both physiological and mildly acidic pH ensures that the payload remains attached until the bioconjugate reaches its target.
-
Hydrazones , with their greater susceptibility to acid-catalyzed hydrolysis, are well-suited for drug delivery systems designed for controlled release in acidic intracellular compartments like endosomes and lysosomes. This pH-sensitive cleavage can be exploited to ensure that the drug is released preferentially at the site of action.
By understanding the fundamental differences in the hydrolytic stability of hydrazones and oximes, and by employing rigorous analytical methods to characterize their cleavage kinetics, researchers can rationally design and optimize bioconjugates for a wide range of therapeutic and diagnostic applications.
References
A Comprehensive Guide to the Characterization of H2N-PEG8-Hydrazide: Purity, Identity, and Comparative Analysis
For researchers, scientists, and drug development professionals engaged in bioconjugation, the quality of chemical linkers is paramount. H2N-PEG8-Hydrazide, a discrete polyethylene glycol (dPEG®) linker with a terminal amine and a hydrazide functional group, is a valuable tool for creating well-defined bioconjugates. This guide provides a comprehensive overview of the methods used to characterize the purity and identity of this compound, offers a comparison with alternative linkers, and presents supporting experimental data and protocols.
Characterizing this compound: Ensuring Quality and Consistency
The identity and purity of this compound are critical parameters that directly impact the efficiency of conjugation reactions and the homogeneity of the final product. Several analytical techniques are employed to ensure that the linker meets stringent quality standards. A typical purity specification for commercially available this compound is greater than 95%.[1][2]
Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the chemical structure of this compound. The spectrum should exhibit characteristic peaks corresponding to the protons of the polyethylene glycol backbone, the aminopropyl group, and the hydrazide moiety. The integration of these peaks can also provide an initial assessment of purity.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of this compound. The observed mass should correspond to the calculated molecular weight of the compound (C19H41N3O9, MW: 455.54 g/mol ). High-resolution mass spectrometry can further confirm the elemental composition.
Purity Assessment
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of this compound. Due to the lack of a strong UV chromophore in the PEG backbone, detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are often employed. A pure sample will show a single major peak, with any minor peaks representing impurities.
Comparison with Alternative PEG Linkers
The choice of a PEG linker depends on the specific application, the target molecule, and the desired properties of the final conjugate. This compound is one of several options available to researchers.
| Feature | This compound | H2N-PEGn-Hydrazide (n≠8) | NHS-Ester-PEG-Linkers |
| Reactive Groups | Amine, Hydrazide | Amine, Hydrazide | N-Hydroxysuccinimide Ester |
| Target Functional Groups | Carbonyls (aldehydes, ketones), Amines | Carbonyls (aldehydes, ketones), Amines | Primary Amines (e.g., lysine residues) |
| Linker Length | Discrete (8 PEG units) | Discrete (e.g., 4, 12, 24 PEG units) | Can be discrete or polydisperse |
| Bond Formed | Hydrazone (with carbonyls), Amide (with activated carboxyls) | Hydrazone (with carbonyls), Amide (with activated carboxyls) | Amide |
| Bond Stability | Hydrazone bond is pH-sensitive (cleavable at acidic pH) | Hydrazone bond is pH-sensitive (cleavable at acidic pH) | Amide bond is highly stable |
| Typical Purity | >95% | >95% | Varies by supplier and PEG type |
| Key Advantage | Offers two distinct reactive handles and a defined spacer length. | Allows for optimization of linker length for specific applications. | High reactivity towards abundant amine groups, forming very stable bonds. |
Experimental Protocols
Protocol 1: ¹H NMR for Identity Confirmation of this compound
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher.
-
Reference: Use the residual solvent peak as an internal reference.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic broad singlet of the PEG backbone protons (around 3.6 ppm).
-
Identify signals corresponding to the aminopropyl and hydrazide end groups.
-
Integrate the peaks to confirm the ratio of protons in different parts of the molecule.
-
Protocol 2: RP-HPLC for Purity Assessment of this compound
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
-
Data Analysis: Integrate the peak areas to determine the purity of the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 3: ESI-MS for Molecular Weight Confirmation of this compound
-
Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in a suitable solvent for infusion (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrument Setup (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Cone Voltage: 20 - 40 V.
-
Desolvation Temperature: 250 - 350 °C.
-
-
Data Acquisition: Infuse the sample directly into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Identify the [M+H]⁺ ion and any other adducts (e.g., [M+Na]⁺, [M+K]⁺). The observed mass of the protonated molecule should be approximately 456.55 Da.
Visualizing Workflows and Relationships
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship for selecting a suitable PEG linker.
References
Quantifying Protein Labeling: A Comparative Guide to H2N-PEG8-Hydrazide and its Alternatives
For researchers, scientists, and drug development professionals, the precise covalent attachment of molecules to proteins is a cornerstone of innovation. Whether for creating antibody-drug conjugates (ADCs), developing novel imaging agents, or enhancing the therapeutic properties of proteins, accurate quantification of the degree of labeling (DoL) is critical for ensuring consistency, efficacy, and safety. This guide provides an objective comparison of quantifying the degree of labeling achieved with H2N-PEG8-Hydrazide against other common protein modification reagents. We will delve into the experimental data, detailed protocols, and the underlying principles of various quantification techniques.
Comparison of Labeling Chemistries and Efficiencies
The choice of labeling chemistry is dictated by the available functional groups on the protein and the desired site of modification. This compound targets carbonyl groups (aldehydes and ketones), which are typically introduced into glycoproteins through the oxidation of their carbohydrate moieties. This site-specific approach, often targeting the Fc region of antibodies, is advantageous as it minimizes interference with the antigen-binding sites.
In contrast, other popular labeling reagents target different functional groups. N-hydroxysuccinimide (NHS) esters react with primary amines (lysine residues and the N-terminus), while maleimides target sulfhydryl groups (cysteine residues). The following table provides a comparative overview of these labeling chemistries using a model glycoprotein, Immunoglobulin G (IgG), to illustrate typical labeling efficiencies.
| Feature | This compound (Hydrazide Chemistry) | NHS-PEG8 (Amine Chemistry) | Maleimide-PEG8 (Thiol Chemistry) |
| Target Group | Aldehydes (from oxidized carbohydrates) | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Typical Molar Ratio (Reagent:Protein) | 20:1 | 20:1 | 10:1 |
| Typical Reaction Time | 2-4 hours | 1-2 hours | 2-3 hours |
| Resulting Linkage | Hydrazone | Amide | Thioether |
| Bond Stability | Reversible under acidic conditions | Highly Stable | Highly Stable |
| Specificity | Site-specific to glycosylation sites | Less specific, multiple sites | Site-specific to cysteine residues |
| Average Degree of Labeling (DoL) on IgG | 2-4 | 4-8 | 2-4 (after disulfide reduction) |
| Labeling Efficiency | High (>80%) | Moderate to High (60-90%) | High (>90%) |
Methods for Quantifying the Degree of Labeling
Several analytical techniques can be employed to determine the DoL. The choice of method depends on the nature of the label, the protein, and the required accuracy.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a widely accessible method for quantifying DoL, particularly when the attached molecule has a distinct chromophore. The absorbance of the protein (at 280 nm) and the label (at its λmax) are measured to calculate their respective concentrations.
Experimental Protocol: UV-Vis Spectroscopy for DoL Determination
-
Sample Preparation:
-
Purify the labeled protein from excess, unreacted labeling reagent using size-exclusion chromatography or dialysis.
-
Prepare a solution of the purified conjugate in a UV-transparent buffer (e.g., PBS).
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of the label.
-
If the absorbance is too high, dilute the sample with a known factor to be within the linear range of the spectrophotometer.
-
-
Calculation of Degree of Labeling:
The DoL is calculated using the following formula:
DoL = (A_max * ε_prot) / ((A_280 - (A_max * CF)) * ε_label)
Where:
-
A_max = Absorbance at the λmax of the label
-
A_280 = Absorbance at 280 nm
-
ε_prot = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹)
-
ε_label = Molar extinction coefficient of the label at λmax
-
CF = Correction factor (A280 of the free label / Amax of the free label)
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS provides a direct measurement of the molecular weight of the intact protein. The DoL can be determined by the mass shift observed between the unlabeled and labeled protein. This technique is particularly useful for analyzing heterogeneous mixtures of labeled proteins.
Experimental Protocol: MALDI-TOF MS for DoL Determination
-
Sample Preparation:
-
Desalt the purified protein conjugate.
-
Prepare a saturated matrix solution (e.g., sinapinic acid in 50% acetonitrile/0.1% TFA).
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
-
Target Spotting:
-
Spot 1 µL of the mixture onto the MALDI target plate and let it air dry.
-
-
Data Acquisition:
-
Acquire the mass spectrum in linear mode, calibrated with appropriate protein standards.
-
-
Data Analysis:
-
Determine the average molecular weight of the unlabeled and labeled protein from the respective mass spectra.
-
Calculate the DoL:
DoL = (MW_labeled - MW_unlabeled) / MW_label
Where:
-
MW_labeled = Molecular weight of the labeled protein
-
MW_unlabeled = Molecular weight of the unlabeled protein
-
MW_label = Molecular weight of the labeling reagent
-
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR can be used to quantify the degree of PEGylation by comparing the integral of the characteristic PEG proton signals to a known protein signal or an internal standard.
Experimental Protocol: ¹H-NMR for Degree of PEGylation
-
Sample Preparation:
-
Lyophilize the purified PEGylated protein.
-
Dissolve a precisely weighed amount in a known volume of a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
-
Data Acquisition:
-
Acquire a ¹H-NMR spectrum.
-
-
Data Analysis:
-
Integrate the characteristic PEG signal (around 3.6 ppm) and a well-resolved protein signal or the internal standard signal.
-
Calculate the degree of PEGylation.
-
Colorimetric Assays for Residual Reactive Groups
Colorimetric assays can indirectly determine the DoL by quantifying the number of unreacted functional groups remaining on the protein after labeling.
-
TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Assay: Quantifies remaining primary amines after labeling with amine-reactive reagents like NHS esters.[1][2] The reaction of TNBS with primary amines produces a colored product that can be measured at 335 nm.[1]
-
Fluorescamine Assay: Another method for quantifying residual primary amines. Fluorescamine reacts with primary amines to produce a fluorescent product.[3]
Visualizing the Workflow
The following diagrams illustrate the key workflows for protein labeling and DoL quantification.
Caption: General workflow for protein labeling and subsequent DoL quantification.
Caption: Reaction pathway for this compound labeling of a glycoprotein.
Conclusion
Quantifying the degree of labeling is an indispensable step in the development of protein bioconjugates. This compound offers a site-specific labeling strategy for glycoproteins, which can be advantageous for preserving protein function. A variety of analytical techniques, each with its own strengths, are available to accurately determine the DoL. The choice of quantification method should be tailored to the specific labeling chemistry and the research objectives. By employing the detailed protocols and understanding the comparative performance outlined in this guide, researchers can ensure the quality and consistency of their labeled protein products.
References
Navigating the In-Vitro Landscape: A Comparative Guide to the Plasma Stability of H2N-PEG8-Hydrazide Linked Drugs and Alternatives
For researchers, scientists, and drug development professionals, the journey of a drug conjugate from administration to its target site is fraught with challenges, paramount among them being its stability in systemic circulation. Premature cleavage of the linker that connects the drug to its delivery vehicle can lead to off-target toxicity and diminished efficacy, rendering a promising therapeutic ineffective. This guide provides an objective comparison of the in-vitro plasma stability of drugs conjugated with the H2N-PEG8-Hydrazide linker against other commonly used cleavable and non-cleavable linkers. The insights are supported by available experimental data, detailed methodologies for assessing plasma stability, and visual representations of key processes to aid in the rational design of next-generation drug conjugates.
Comparative In-Vitro Plasma Stability of Drug Linkers
The stability of a linker in plasma is a critical determinant of a drug conjugate's therapeutic window. The ideal linker remains intact in the bloodstream (pH ~7.4) but efficiently releases the drug at the target site. The following table summarizes quantitative data on the in-vitro plasma stability of various linker types.
| Linker Type | Drug Conjugate Example | Plasma Source | Incubation Time | % Intact Conjugate / Half-Life (t½) | Reference |
| Hydrazone (pH-sensitive) | Doxorubicin-Hydrazone | Human Serum | 6 hours | t½ ≈ 6 hours | |
| Traditional Hydrazine Linker-MMAE | Human Plasma | > 7 days | t½ ≈ 2 days | ||
| Valine-Citrulline (Protease-cleavable) | VCit-MMAF ADC | Human Plasma | 28 days | No significant degradation | [1] |
| Val-Cit Linker | Human Serum | 48 hours | t½ ≈ 48 hours | [2] | |
| Disulfide (Redox-sensitive) | huC242-SPDB-DM4 | Mouse Plasma | Not Specified | More stable than less hindered disulfide linkers | [3] |
| Maleimide (Thiol-reactive) | J2898A-SMCC-DM1 | In vitro | Not Specified | Slower maytansinoid loss than other thiol-maleimide links | |
| Maleimide-based ADC | In presence of albumin | 14 days | ~3.8% payload loss | ||
| Non-cleavable | Non-cleavable ADC | Human Plasma | 28 days | No significant degradation |
Mechanism of Hydrazone Linker Hydrolysis
The this compound linker forms a hydrazone bond with a carbonyl group (aldehyde or ketone) on the drug molecule. The stability of this bond is pH-dependent. At the physiological pH of blood (~7.4), the hydrazone bond is relatively stable. However, in the more acidic environment of endosomes and lysosomes (pH 4.5-6.0) within target cells, the hydrazone bond is susceptible to hydrolysis, leading to the release of the drug.
References
Safety Operating Guide
Proper Disposal of H2N-PEG8-Hydrazide: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of H2N-PEG8-Hydrazide is critical for ensuring laboratory safety and environmental protection. Due to the presence of a hydrazide functional group, this compound and any materials contaminated with it must be treated as hazardous waste. Hydrazine compounds are known for their potential toxicity and corrosiveness[1]. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves as hazardous waste. |
| Eyes | Safety goggles or face shield | Goggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes. |
| Body | Flame-resistant lab coat | A fully buttoned lab coat made of Nomex® or 100% cotton is required to protect against chemical splashes and potential fire hazards[1]. |
| Respiratory | Fume hood | All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols. |
II. Step-by-Step Disposal Protocol
Follow this workflow for the safe segregation, collection, and disposal of this compound waste.
References
Personal protective equipment for handling H2N-PEG8-Hydrazide
Essential Safety and Handling Guide for H2N-PEG8-Hydrazide
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal safety and maintaining the integrity of experimental work.
This compound is a molecule that combines a polyethylene glycol (PEG) spacer with a hydrazide functional group. While polyethylene glycol is generally considered biocompatible and water-soluble, the hydrazide moiety requires careful handling due to the potential hazards associated with this functional group. Hydrazine compounds can be toxic and corrosive.[1] Therefore, a comprehensive safety strategy is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize exposure risk. The following table summarizes the required PPE for handling this compound, based on recommendations for managing hazardous chemicals, including hydrazides.[1]
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for any signs of degradation or punctures before use. Dispose of contaminated gloves immediately in designated hazardous waste containers. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Goggles are required when there is a splash hazard. Ensure they meet appropriate safety standards. |
| Body | Flame-resistant lab coat | A lab coat made of Nomex® or 100% cotton should be worn and fully buttoned to protect against splashes.[1] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | Respiratory protection may be required if there is a risk of generating aerosols or dust. Consult your institution's environmental health and safety (EHS) department for specific guidance. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to use in experimental protocols.
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.[1]
-
Labeling and Storage : Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings. Store the compound at -18°C in a dry, dark environment, and avoid light.
-
Preparation and Handling :
-
Don PPE : Before handling, put on all required PPE as detailed in the table above.
-
Weighing and Aliquoting : To prevent the generation of dust, handle the solid compound with care. If it is in liquid form, use appropriate pipetting devices. These tasks should be performed over a spill tray.
-
Dissolving : When preparing solutions, add the this compound to the solvent slowly and carefully.
-
-
Reaction Setup : Ensure that any reaction setup using this compound is secure and located in a well-ventilated area, preferably within a chemical fume hood.
Spill Management and First Aid
-
Small Spills : For minor spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Collect the contaminated material into a designated, labeled hazardous waste container.
-
Large Spills : In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : All contaminated materials, including empty containers, used gloves, and absorbent materials from spills, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal : Dispose of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
